Dodma
Description
Structure
2D Structure
Properties
IUPAC Name |
N,N-dimethyl-2,3-bis[(Z)-octadec-9-enoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H81NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,41H,5-18,23-40H2,1-4H3/b21-19-,22-20- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGLUQVVDHRLQK-WRBBJXAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOCC(CN(C)C)OCCCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H81NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of DODMA (1,2-dioleyloxy-3-dimethylaminopropane)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2-dioleyloxy-3-dimethylaminopropane (DODMA), an ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. This document details the physicochemical characteristics of this compound, outlines its mechanism of action in cellular delivery, and provides standardized experimental protocols for its synthesis, characterization, and application in LNP formulations. The information herein is intended to serve as a critical resource for researchers and professionals engaged in the development of advanced drug delivery systems, including mRNA vaccines and gene therapies.
Introduction
This compound is a synthetic, ionizable cationic lipid that has garnered significant attention in the field of drug delivery. Its unique pH-sensitive charge characteristics make it a highly effective component in the formulation of lipid nanoparticles designed to encapsulate and deliver nucleic acid payloads, such as siRNA, miRNA, and mRNA, to target cells. At physiological pH, this compound remains largely neutral, contributing to the stability and biocompatibility of the LNP in circulation. However, upon endosomal uptake into the acidic environment of the endosome, this compound becomes protonated, acquiring a positive charge that facilitates the disruption of the endosomal membrane and the subsequent release of the nucleic acid cargo into the cytoplasm. This mechanism of endosomal escape is critical for the therapeutic efficacy of nucleic acid-based drugs.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in formulations and biological systems.
| Property | Value | Reference(s) |
| IUPAC Name | N,N-dimethyl-2,3-bis(octadec-9-enoxy)propan-1-amine | [1] |
| Synonyms | This compound, MBN 305A | [1][2] |
| CAS Number | 104162-47-2 | [2][3][4][5] |
| Molecular Formula | C₄₁H₈₁NO₂ | [1][2][4] |
| Molecular Weight | 620.09 g/mol | [1][4] |
| Appearance | Liquid | [4] |
| Density | 0.869 ± 0.06 g/cm³ | [4] |
| pKa | 6.5 - 6.59 (in TNS binding assay) | [1][4] |
| Purity | ≥97% | [2] |
| Solubility | Soluble in Ethanol, DMSO, DMF | [2] |
| Storage Temperature | -20°C | [1][2] |
Mechanism of Action in Nucleic Acid Delivery
The therapeutic efficacy of LNPs formulated with this compound is largely attributed to its pH-responsive behavior, which facilitates the endosomal escape of the encapsulated nucleic acids. This process is a critical step in the delivery of the therapeutic payload to the cytoplasm where it can exert its biological function.
Upon intravenous administration, the LNP circulates in the bloodstream at a physiological pH of approximately 7.4. At this pH, the tertiary amine head group of this compound is largely deprotonated and neutral, which minimizes non-specific interactions with cellular membranes and serum proteins, thereby enhancing the stability and circulation time of the LNP.
Once the LNP is taken up by a target cell via endocytosis, it is trafficked into the endosomal pathway. The endosome progressively acidifies, with the pH dropping to between 5.0 and 6.5. In this acidic environment, the tertiary amine of this compound becomes protonated, leading to a net positive charge on the LNP. This charge inversion is a key trigger for the disruption of the endosomal membrane. The positively charged this compound is thought to interact with negatively charged lipids present in the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer lipid phases. This disruption ultimately results in the release of the nucleic acid cargo from the endosome into the cytoplasm, where it can engage with the cellular machinery, such as ribosomes for mRNA translation.
Caption: this compound-mediated endosomal escape of nucleic acid cargo.
Experimental Protocols
Synthesis of this compound
A representative synthetic route to this compound involves the reaction of oleyl alcohol with 3-dimethylamino-1,2-propylene glycol. The following is a generalized protocol based on common organic synthesis techniques for similar lipids.
Materials:
-
Oleyl alcohol
-
3-dimethylamino-1,2-propylene glycol
-
A suitable catalyst (e.g., a strong acid or base)
-
An appropriate solvent (e.g., toluene, benzene)
-
Standard laboratory glassware and purification equipment (e.g., for distillation, chromatography)
Procedure:
-
Combine oleyl alcohol and 3-dimethylamino-1,2-propylene glycol in a reaction vessel with the chosen solvent.
-
Add the catalyst to the reaction mixture.
-
Heat the mixture under reflux for a specified period, monitoring the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography).
-
Upon completion, cool the reaction mixture and quench the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Formulation of this compound-containing Lipid Nanoparticles
The following protocol describes a common method for preparing LNPs encapsulating mRNA using a microfluidic mixing device.
Materials:
-
This compound
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
mRNA
-
Ethanol
-
Sodium acetate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr™)
-
Dialysis device (e.g., Slide-A-Lyzer™)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve this compound, DSPC, Cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5 to a final total lipid concentration of 25-50 mM.[3]
-
Prepare mRNA Solution: Dissolve the mRNA in sodium acetate buffer (pH 4.0) to a desired concentration (e.g., 1 mg/mL).[3]
-
LNP Formulation:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid stock solution and the mRNA solution into separate syringes.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate and ratio (e.g., 3:1 aqueous to organic phase).[3]
-
-
Purification and Buffer Exchange:
-
Immediately after formulation, dilute the LNP solution with PBS (pH 7.4).
-
Transfer the diluted LNP solution to a dialysis cassette and dialyze against PBS (pH 7.4) for 4-6 hours with multiple buffer changes to remove ethanol and raise the pH.[3]
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) by Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess surface charge.
-
Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Caption: A generalized workflow for the formulation of this compound-containing LNPs.
Determination of this compound's Apparent pKa using TNS Assay
The apparent pKa of this compound within an LNP formulation can be determined using a fluorescence-based assay with 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) as a probe. TNS fluoresces in a hydrophobic environment, and its fluorescence intensity increases as the this compound headgroup becomes protonated and interacts with the probe.
Materials:
-
This compound-containing LNPs
-
TNS stock solution
-
A series of buffers with a range of pH values (e.g., from pH 3 to pH 10)
-
Fluorometer
Procedure:
-
Prepare a series of dilutions of the LNP formulation in the different pH buffers.
-
Add a fixed concentration of TNS to each LNP dilution.
-
Incubate the samples for a short period to allow for equilibration.
-
Measure the fluorescence intensity of each sample at the appropriate excitation and emission wavelengths for TNS.
-
Plot the fluorescence intensity as a function of pH.
-
Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the apparent pKa of the ionizable lipid within the LNP.[6]
Quantitative Analysis of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration and purity of this compound.
Materials:
-
This compound sample
-
HPLC system with a suitable detector (e.g., UV or Charged Aerosol Detector)
-
A C18 reverse-phase HPLC column
-
Mobile phase solvents (e.g., acetonitrile, water, with additives like formic acid or trifluoroacetic acid)
-
This compound standard of known concentration
Procedure:
-
Prepare a standard curve by injecting known concentrations of the this compound standard.
-
Prepare the this compound sample for analysis by dissolving it in a suitable solvent and filtering it.
-
Inject the prepared sample onto the HPLC system.
-
Run the analysis using an appropriate gradient or isocratic method to achieve good separation of this compound from any impurities.
-
Detect the eluting peaks and record the chromatogram.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
Conclusion
This compound is a critical component in the development of non-viral gene delivery systems. Its well-defined chemical properties, particularly its pH-dependent ionizability, are central to its function in facilitating the endosomal escape of nucleic acid therapeutics. The experimental protocols provided in this guide offer a foundation for the synthesis, formulation, and characterization of this compound-based lipid nanoparticles. Further research and optimization of these protocols will continue to advance the development of safe and effective nucleic acid-based medicines.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 5. melp.nl [melp.nl]
- 6. m.youtube.com [m.youtube.com]
The Ionizable Cationic Lipid DODMA: A Technical Guide to its Structure, Synthesis, and Application in Nucleic Acid Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-dioleyloxy-3-dimethylaminopropane (DODMA) has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, including mRNA vaccines and gene therapies. Its efficacy is rooted in its unique pH-sensitive structure, which facilitates the encapsulation of genetic material and its subsequent release into the cytoplasm of target cells. This technical guide provides an in-depth overview of the this compound compound, including its chemical structure, a detailed synthesis protocol, and a summary of its performance characteristics in LNP formulations. Furthermore, it elucidates the mechanism of this compound-mediated endosomal escape and provides experimental protocols for the preparation and characterization of this compound-containing LNPs.
This compound Compound Structure
This compound is an ionizable cationic lipid characterized by a tertiary amine head group and two oleyl chains as its hydrophobic tails. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N,N-dimethyl-2,3-bis[(Z)-octadec-9-enoxy]propan-1-amine |
| Chemical Formula | C₄₁H₈₁NO₂ |
| Molecular Weight | 620.1 g/mol |
| Appearance | Colorless to yellowish oil |
| Key Structural Features | Tertiary amine head group, two unsaturated oleyl tails |
The pivotal feature of this compound is its ionizable tertiary amine head group. At physiological pH (around 7.4), this group is largely deprotonated and neutral, which reduces potential toxicity and non-specific interactions in the bloodstream. However, in the acidic environment of the endosome (pH 5.0-6.5), the amine group becomes protonated, conferring a net positive charge to the lipid. This charge is crucial for its function in endosomal escape.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, with a common route involving the reaction of a protected glycerol derivative with oleyl bromide, followed by deprotection and amination. A detailed experimental protocol is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
(R)-(-)-Glycidol
-
Oleyl bromide
-
Sodium hydride (NaH)
-
N,N-Dimethylamine solution (in THF or ethanol)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Step 1: Synthesis of 1-O-oleyl-sn-glycerol:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-(-)-glycidol in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium hydride (NaH) portion-wise to the solution.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Add oleyl bromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding water.
-
Extract the product with diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 1-O-oleyl-sn-glycerol.
-
-
Step 2: Synthesis of 1,2-di-O-oleyl-sn-glycerol:
-
Dissolve the 1-O-oleyl-sn-glycerol from Step 1 in anhydrous DMF.
-
Add sodium hydride (NaH) at 0°C and stir for 30 minutes.
-
Add oleyl bromide and stir at room temperature for 12-16 hours.
-
Work up the reaction as described in Step 1.
-
Purify the product by silica gel column chromatography to obtain 1,2-di-O-oleyl-sn-glycerol.
-
-
Step 3: Synthesis of 1,2-di-O-oleyl-3-O-tosyl-sn-glycerol:
-
Dissolve the 1,2-di-O-oleyl-sn-glycerol from Step 2 in pyridine or dichloromethane.
-
Cool to 0°C and add p-toluenesulfonyl chloride.
-
Stir the reaction at 0°C for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer and concentrate to obtain the tosylated intermediate.
-
-
Step 4: Synthesis of this compound (N,N-dimethyl-2,3-bis(oleyloxy)propan-1-amine):
-
Dissolve the tosylated intermediate from Step 3 in a solution of N,N-dimethylamine in THF or ethanol.
-
Heat the reaction mixture in a sealed tube at 60-80°C for 24-48 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the final product by silica gel column chromatography to yield this compound.
-
Performance in Lipid Nanoparticle Formulations
This compound is a key component in LNP formulations for nucleic acid delivery. These formulations typically consist of four main components: an ionizable cationic lipid (this compound), a helper lipid (e.g., DSPC or DOPE), cholesterol, and a PEGylated lipid. The molar ratios of these components are optimized to achieve desired particle size, stability, and transfection efficiency.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound-containing LNPs from various studies.
Table 1: Physicochemical Properties of this compound-based LNPs
| Formulation (molar ratio) | Particle Size (Z-average, nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| This compound/DSPC/Chol/DMG-PEG2000 (50:10:38.5:1.5) | 146 ± 1 | 0.27 ± 0.01 | 90 ± 1 | [1] |
| This compound/EggPC/Chol/PEG-lipid (45:15:35:5) | ~120-150 | < 0.2 | ~86 |
Table 2: Comparative In Vitro Transfection Efficiency
| Ionizable Lipid | pKa | Relative Luciferase Expression (in vitro) | Reference |
| This compound | ~7.0 | Lower than MC3 and KC2 | [2] |
| DLin-MC3-DMA | ~6.4 | High | [2] |
| DLin-KC2-DMA | ~6.4 | High | [2] |
Note: Higher pKa values for ionizable lipids can sometimes correlate with lower in vivo transfection efficiency due to slower clearance and potential toxicity.
Mechanism of Action: Endosomal Escape
The ability of this compound-containing LNPs to efficiently deliver their nucleic acid payload into the cytoplasm is primarily due to the "endosomal escape" mechanism.
References
A Technical Guide to the Synthetic Ionizable Lipid DODMA: Core Properties and Application in Nucleic Acid Delivery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth overview of 1,2-dioleyloxy-3-dimethylaminopropane (DODMA), a synthetic ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for advanced nucleic acid-based therapeutics. As a synthetic molecule, this compound's "discovery" lies in its rational design and chemical synthesis to serve as a non-viral vector for gene delivery. Its "origin" is the laboratory, where it was developed to overcome the challenges of delivering delicate nucleic acid payloads into cells. This document details the chemical synthesis of this compound, its physicochemical properties, and its mechanism of action in facilitating the endosomal escape of nucleic acids. Furthermore, it provides detailed experimental protocols for the formulation of this compound-containing LNPs using microfluidic techniques and presents key quantitative data in a structured format.
Discovery and Origin: A Synthetic Solution for Gene Delivery
Unlike biomolecules discovered in nature, this compound is a product of chemical synthesis, designed to possess specific properties for the delivery of genetic material such as mRNA and siRNA. The development of ionizable cationic lipids like this compound was a significant advancement in non-viral gene delivery, aiming to provide a safer and more efficient alternative to viral vectors.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process involving the reaction of 3-(dimethylamino)-1,2-propanediol with an oleyl derivative. A common synthetic route is outlined below.[1]
Experimental Protocol: Synthesis of this compound [1]
-
Reaction Setup: In a round-bottom flask under an argon atmosphere, 3-(dimethylamino)-1,2-propanediol and sodium hydride (95%) are combined in benzene.
-
Alkylation: The mixture is stirred, and oleyl bromide is added. The reaction is then refluxed.
-
Quenching and Extraction: After cooling, the reaction is quenched with ethanol. The mixture is then diluted with benzene and washed sequentially with distilled water and brine.
-
Drying and Purification: The organic layer is dried over magnesium sulfate.
-
Final Purification: The crude product is concentrated and purified by silica gel chromatography using a chloroform/methanol gradient. The purified this compound is then decolorized with activated charcoal in ethanol at 60°C to yield the final product.
Physicochemical and Quantitative Data
This compound's utility in nucleic acid delivery is dictated by its specific chemical and physical properties.
| Property | Value | Reference(s) |
| Chemical Name | 1,2-dioleyloxy-3-dimethylaminopropane | [2] |
| Molecular Formula | C₄₁H₈₁NO₂ | [2] |
| Molecular Weight | 620.1 g/mol | [2] |
| Percent Composition | C: 79.41%, H: 13.17%, N: 2.26%, O: 5.16% | [2] |
| Purity | >99% | [2] |
| pKa | ~6.59 | [3] |
| Storage Temperature | -20°C | [2] |
| Stability | 1 Year | [2] |
Mechanism of Action in Nucleic Acid Delivery
This compound's primary role is to facilitate the encapsulation of nucleic acids into LNPs and their subsequent release into the cytoplasm of target cells. This process is dependent on the pH-sensitive nature of this compound's tertiary amine headgroup.
At a low pH (typically around 4.0) used during the LNP formulation process, the amine headgroup of this compound becomes protonated, resulting in a positive charge. This positive charge allows for the electrostatic interaction with the negatively charged phosphate backbone of nucleic acids, leading to their efficient encapsulation within the LNP core.
Once the LNPs are administered and taken up by cells into endosomes, the internal environment of the endosome becomes acidified. This acidic environment again protonates the this compound molecules within the LNP. The positively charged this compound then interacts with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid payload into the cytoplasm. At physiological pH (around 7.4), this compound is largely neutral, which is thought to reduce the toxicity associated with permanently charged cationic lipids.
Signaling Pathway: Intracellular Delivery and Endosomal Escape
Experimental Protocols: LNP Formulation
The formulation of this compound-containing LNPs for nucleic acid delivery is commonly achieved using microfluidic mixing. This technique allows for the rapid and controlled mixing of a lipid-containing organic phase with a nucleic acid-containing aqueous phase, leading to the self-assembly of uniform LNPs.
LNP Formulation Components and Molar Ratios
A typical four-component lipid mixture for nucleic acid delivery is used, with the following molar ratios being common in the literature for in vivo applications.[4][5]
| Lipid Component | Molar Ratio (%) | Role in LNP Formulation |
| This compound | 50 | Ionizable cationic lipid for nucleic acid encapsulation and endosomal escape. |
| Phospholipid (e.g., DSPC) | 10 | Helper lipid that provides structural stability to the LNP. |
| Cholesterol | 38.5 | Enhances LNP stability and rigidity, and can aid in membrane fusion. |
| PEG-Lipid | 1.5 | Prevents aggregation of LNPs and reduces clearance by the immune system, thereby increasing circulation time. |
Microfluidic Formulation of this compound-LNPs
Experimental Protocol: LNP Formulation via Microfluidics
-
Preparation of Solutions:
-
Organic Phase: Prepare a stock solution of the lipid mixture (this compound, DSPC, Cholesterol, PEG-Lipid) in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Aqueous Phase: Dissolve the nucleic acid (e.g., mRNA) in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0).
-
-
Microfluidic Mixing:
-
Load the organic phase and the aqueous phase into separate syringes.
-
Use a microfluidic mixing device (e.g., a staggered herringbone micromixer) to rapidly mix the two phases at a controlled flow rate ratio (typically 3:1 aqueous to organic).
-
The rapid mixing causes a change in solvent polarity, leading to the self-assembly of the lipids around the nucleic acid, forming the LNPs.
-
-
Purification and Buffer Exchange:
-
The resulting LNP solution is dialyzed against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and exchange the acidic buffer. This is a critical step to ensure the LNPs are suitable for in vivo use.
-
-
Characterization:
-
The formulated LNPs should be characterized for size, polydispersity index (PDI), zeta potential, and nucleic acid encapsulation efficiency.
-
Experimental Workflow
Conclusion
This compound is a key enabling technology in the field of nucleic acid therapeutics. Its synthetic origin and pH-responsive nature allow for the efficient encapsulation and intracellular delivery of genetic material. The use of microfluidics for the formulation of this compound-containing LNPs provides a robust and scalable method for producing nanoparticles with consistent and well-defined characteristics. This technical guide provides a foundational understanding of this compound for researchers and professionals working on the development of next-generation genetic medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. avantiresearch.com [avantiresearch.com]
- 3. biomol.com [biomol.com]
- 4. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In-Vitro Studies of Dodma: A Technical Guide
Disclaimer: Initial literature searches for a compound referred to as "Dodma" did not yield any published in-vitro studies. To fulfill the structural and content requirements of this request, this document utilizes Wortmannin , a well-characterized fungal metabolite and potent enzyme inhibitor, as a substitute. All data, protocols, and pathways described herein pertain to Wortmannin and serve as an illustrative example of a technical guide for a research compound.
This guide provides an in-depth overview of the preliminary in-vitro studies of Wortmannin, focusing on its mechanism of action, inhibitory concentrations, and effects on key cellular signaling pathways. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Wortmannin is a steroid metabolite originally isolated from the fungi Penicillium funiculosum and Talaromyces wortmannii.[1] It functions as a potent, irreversible, and non-competitive inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2] The inhibition is covalent, targeting the catalytic subunit of the enzyme.[1] While it shows high potency for Class I, II, and III PI3Ks, at higher concentrations, Wortmannin can also inhibit other PI3K-related enzymes such as mTOR, DNA-dependent protein kinase (DNA-PKcs), and myosin light chain kinase (MLCK).[1][3]
The primary mechanism of action of Wortmannin is the disruption of the PI3K/Akt signaling pathway. This pathway is critical for regulating numerous cellular processes, including cell survival, proliferation, growth, and glucose metabolism.[4] By inhibiting PI3K, Wortmannin prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4] The lack of PIP3 at the plasma membrane prevents the recruitment and subsequent activation of Akt (also known as Protein Kinase B), a key downstream effector of the pathway.[4][5] This leads to the inhibition of all downstream signaling from Akt.
Quantitative Data: In-Vitro Inhibitory Activity
The following table summarizes the in-vitro inhibitory concentrations (IC50) of Wortmannin against various kinases.
| Target Kinase | IC50 Value | Assay Conditions | Reference(s) |
| PI3K | ~3-5 nM | Cell-free assays | [1][6] |
| DNA-PKcs | 16 nM | Cell-free assays | [6] |
| mTOR | ~20-250 nM | Cell-free and cell-based assays | [1] |
| Myosin Light Chain Kinase (MLCK) | 170 nM | Cell-free assays | [1] |
| Polo-like Kinase 1 (PLK1) | 24 nM | Not specified | [3] |
| Polo-like Kinase 3 (PLK3) | 49 nM | Not specified | [3] |
Signaling Pathway Visualization
The following diagram illustrates the PI3K/Akt signaling pathway and the point of inhibition by Wortmannin.
Experimental Protocols
This protocol describes a common method for assessing the effect of Wortmannin on cell viability.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, Jurkat)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Wortmannin (stock solution in DMSO)[2]
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Wortmannin Treatment: Prepare serial dilutions of Wortmannin in complete growth medium. Remove the old medium from the wells and add 100 µL of the Wortmannin-containing medium. Include a vehicle control (DMSO) and a no-treatment control.[2] For cultured cells, concentrations typically range from 0.2 µM to 1 µM.[2]
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental goals.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells.
This protocol is used to determine the effect of Wortmannin on the phosphorylation of Akt, a direct downstream target of PI3K.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Wortmannin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of Wortmannin for 1-2 hours.[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.[7]
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt. A decrease in this ratio indicates inhibition of the PI3K/Akt pathway.[8]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the in-vitro evaluation of a compound like Wortmannin.
References
- 1. Wortmannin - Wikipedia [en.wikipedia.org]
- 2. Wortmannin | Cell Signaling Technology [cellsignal.com]
- 3. stemcell.com [stemcell.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Biological Interface of DODMA-Based Lipid Nanoparticles: A Technical Guide to Cellular Interaction and Cargo Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dioleoyloxy-3-dimethylaminopropane (DODMA) has emerged as a critical component in the development of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics. Its ionizable nature, remaining neutral at physiological pH and becoming cationic in the acidic environment of the endosome, is central to its function. This technical guide provides an in-depth exploration of the biological interactions of this compound-containing LNPs, with a focus on the mechanisms of cellular uptake and endosomal escape. The following sections detail quantitative data on the performance of these LNPs, comprehensive experimental protocols for their characterization, and visual representations of the key biological pathways and experimental workflows.
Data Presentation: Performance Metrics of this compound-Containing LNPs
The efficacy of this compound-based LNPs is contingent on their physicochemical properties and their ability to efficiently deliver their cargo into the cytoplasm of target cells. The following table summarizes key quantitative data from studies utilizing this compound in LNP formulations.
| Formulation/Study | Cargo | Cell Line | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Transfection Efficiency/Gene Silencing |
| LNP-DP1[1] | FAM-siRNA | Sk-Hep-1 | 102.2 ± 15.2 | -3.94 ± 0.75 | Not Specified | 80.4% ± 3.5% FAM-positive cells[1] |
| LNP-DP1[1] | anti-luciferase siRNA | Sk-Hep-1 | 102.2 ± 15.2 | -3.94 ± 0.75 | Not Specified | ~40% reduction in luciferase activity[1] |
| LNP-DP1[1] | miR-122 mimic | HCC xenograft | 102.2 ± 15.2 | -3.94 ± 0.75 | Not Specified | >95% downregulation of target genes in vitro[1] |
| DOTMA/DODMA LNPs[2] | siRNA | SK-HEP-1 | Not Specified | Not Specified | Not Specified | Up to 90% inhibition of luciferase expression[2] |
| LNP-polymer hybrid[3] | pDNA (EGFP) | HeLa | ~75 | ~0 | Not Specified | <10% GFP expression |
| IM21.7c/DODMA LNP[4] | mRNA (Luciferase) | Caco-2 | <100 | Not Specified | High | Significantly enhanced luciferase expression compared to this compound alone[4] |
Signaling Pathways and Cellular Mechanisms
The delivery of nucleic acid cargo into the cytoplasm by this compound-containing LNPs is a multi-step process involving cellular uptake and endosomal escape.
Cellular Uptake and Endosomal Escape Pathway
This compound-containing LNPs are typically internalized by cells through endocytosis. Once inside the endosome, the decreasing pH leads to the protonation of this compound's tertiary amine headgroup. This charge reversal is hypothesized to facilitate the interaction of the LNP with the anionic lipids of the endosomal membrane, leading to membrane disruption and the release of the nucleic acid payload into the cytoplasm.
Experimental Protocols
Formulation of this compound-Containing LNPs by Microfluidic Mixing
This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic device.
Materials:
-
This compound, DSPC, Cholesterol, PEG-lipid (e.g., DMG-PEG 2000)
-
Ethanol (RNase-free)
-
mRNA in an aqueous buffer (e.g., 25-50 mM sodium citrate, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve this compound, DSPC, Cholesterol, and PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the aqueous buffer.
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one inlet of the microfluidic cartridge.
-
Load the mRNA-aqueous solution into a separate inlet.
-
Set the flow rate ratio (aqueous:ethanolic) typically to 3:1.
-
Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
-
-
Dialysis:
-
Transfer the formulated LNP solution to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) for at least 18 hours with multiple buffer changes to remove ethanol and unencapsulated mRNA.
-
-
Concentration and Sterilization:
-
Concentrate the dialyzed LNPs using a centrifugal filter device if necessary.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
-
Characterization:
-
Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the zeta potential.
-
Quantify mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
-
Quantification of Cellular Uptake by Flow Cytometry
This protocol allows for the quantification of LNP uptake by cells.
Materials:
-
Cells of interest cultured in appropriate media
-
LNPs encapsulating a fluorescently labeled nucleic acid (e.g., Cy5-siRNA)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
LNP Treatment: Treat the cells with the fluorescently labeled LNPs at various concentrations and for different time points. Include an untreated control group.
-
Cell Harvesting:
-
Wash the cells with PBS to remove non-internalized LNPs.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 2% FBS).
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer equipped with the appropriate laser to excite the fluorophore.
-
Gate the live cell population based on forward and side scatter.
-
Measure the fluorescence intensity of the gated cells.
-
-
Data Analysis:
-
Determine the percentage of fluorescently positive cells and the mean fluorescence intensity for each condition.
-
Compare the results to the untreated control to quantify uptake.
-
Assessment of Endosomal Escape using the Galectin-8 Assay
This assay visualizes endosomal membrane damage, an indicator of endosomal escape.
Materials:
-
A cell line stably expressing a fluorescently tagged Galectin-8 (e.g., Gal8-GFP).
-
LNPs encapsulating the therapeutic cargo.
-
Confocal microscope.
-
Cell culture reagents.
Procedure:
-
Cell Seeding: Seed the Gal8-GFP expressing cells in a glass-bottom imaging dish.
-
LNP Treatment: Treat the cells with the LNPs.
-
Live-Cell Imaging:
-
After a desired incubation time, image the cells using a confocal microscope.
-
In untreated cells, the Gal8-GFP signal will be diffuse throughout the cytoplasm.
-
Upon endosomal membrane damage, Gal8-GFP will be recruited to the site of damage, appearing as distinct fluorescent puncta.
-
-
Image Analysis:
-
Acquire images from multiple fields of view for each condition.
-
Quantify the number and intensity of Gal8-GFP puncta per cell using image analysis software. An increase in puncta indicates enhanced endosomal escape.
-
Conclusion
This compound is a key ionizable lipid that enables the effective intracellular delivery of nucleic acid therapeutics via LNPs. Understanding the mechanisms of cellular uptake and endosomal escape, along with the ability to quantify these processes, is crucial for the rational design and optimization of LNP formulations. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to advance their work in this promising field. The continued investigation into the structure-activity relationships of ionizable lipids like this compound will undoubtedly lead to the development of even more potent and specific delivery vehicles for a wide range of therapeutic applications.
References
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, formulation, and application of 1,2-dioleyloxy-3-dimethylaminopropane (DODMA) and analogous ionizable lipids in the delivery of nucleic acids. This technical whitepaper delves into the core principles of this compound-based lipid nanoparticles (LNPs), providing a detailed overview of their chemical synthesis, formulation protocols, and in vivo efficacy. Quantitative data from key studies are summarized in structured tables for comparative analysis, and critical biological processes are visualized through detailed diagrams.
Introduction to this compound and Ionizable Lipids
1,2-dioleyloxy-3-dimethylaminopropane (this compound) is a synthetic, ionizable cationic lipid that has become a cornerstone in the development of non-viral vectors for gene therapy and vaccine development. Its unique pH-sensitive nature, attributed to its tertiary amine headgroup, allows for efficient encapsulation of negatively charged nucleic acids, such as siRNA and mRNA, at an acidic pH and a near-neutral surface charge at physiological pH. This property is crucial for minimizing toxicity and enhancing in vivo stability. This review will explore the synthesis, formulation, and application of this compound and related ionizable lipids in the context of nucleic acid delivery.
Synthesis of this compound and Related Compounds
The synthesis of this compound and other ionizable lipids is a critical aspect of their development and application. While many of these lipids are commercially available, understanding their synthesis is essential for the development of novel analogues with improved delivery efficiencies and safety profiles.
General Synthesis of Cationic Lipids
The synthesis of cationic lipids, including this compound, typically involves a multi-step process. A common strategy involves the reaction of a suitable amine-containing headgroup with a lipid backbone. For instance, the synthesis can start from a glycerol derivative, which is then functionalized with lipid tails and the desired headgroup.
A representative synthetic scheme for a cationic lipid is outlined below:
Safety and Toxicity Profile of DODMA (1,2-dioleoyl-3-dimethylammonium-propane): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
DODMA (1,2-dioleoyl-3-dimethylammonium-propane) is an ionizable cationic lipid that has garnered significant attention in the field of drug delivery, particularly for its role as a key component in lipid nanoparticles (LNPs) for the delivery of nucleic acids such as siRNA and mRNA. Its pH-sensitive nature, remaining neutral at physiological pH and becoming positively charged in the acidic environment of endosomes, is a critical feature for efficient encapsulation of genetic material and its subsequent release into the cytoplasm. While generally considered to have a more favorable safety profile compared to permanently cationic lipids, a comprehensive, publicly available toxicological profile with specific quantitative data remains limited. This guide synthesizes the available information on the safety and toxicity of this compound and outlines the standard experimental protocols relevant to its assessment.
Mechanism of Action in Lipid Nanoparticles
This compound's primary function is to facilitate the endosomal escape of its cargo. At a neutral pH, its tertiary amine headgroup is largely deprotonated, allowing for stable LNP formation. Upon cellular uptake and endosomal acidification, the amine group becomes protonated, leading to a net positive charge. This charge facilitates the disruption of the endosomal membrane, releasing the nucleic acid payload into the cytoplasm.
Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of DODMA in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1,2-dioleoyl-3-dimethylammonium-propane), a key ionizable cationic lipid, has emerged as a critical component in the development of lipid nanoparticles (LNPs) for nucleic acid delivery. Its pH-dependent positive charge is instrumental in the encapsulation of genetic material and its subsequent release into the cytoplasm. A thorough understanding of DODMA's solubility in various organic solvents and its stability under different environmental conditions is paramount for the rational design, optimization, and manufacture of potent and stable LNP-based therapeutics. This technical guide provides an in-depth overview of the solubility and stability of this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their formulation development endeavors.
Solubility of this compound
The solubility of this compound in a range of common organic solvents is a critical parameter for the preparation of the lipid phase in LNP manufacturing. While comprehensive quantitative data remains proprietary in many instances, this section provides a summary of available information and a detailed protocol for its determination.
Quantitative Solubility Data
The following table summarizes the known qualitative and available quantitative solubility of this compound and structurally similar ionizable lipids in common laboratory solvents. It is important to note that solubility can be influenced by the purity of the lipid and the specific conditions of the solvent (e.g., water content).
| Solvent | Chemical Formula | Polarity Index | Boiling Point (°C) | Solubility of this compound (Qualitative) | Solubility of this compound (1,2-dioleyloxy-3-dimethylamino-propane) (Quantitative) |
| Ethanol | C₂H₅OH | 5.2 | 78.37 | Soluble | 10 mg/mL[1] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | 189 | Soluble | 100 mg/mL[2] |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 6.4 | 153 | Soluble | 10 mg/mL[1] |
| Chloroform | CHCl₃ | 4.1 | 61.2 | Soluble | Not Reported |
| Methanol | CH₃OH | 5.1 | 64.7 | Soluble | Not Reported |
| Hexane | C₆H₁₄ | 0.1 | 68.7 | Soluble | Not Reported |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | 34.6 | Soluble | Not Reported |
Experimental Protocol: Determining this compound Solubility
This protocol outlines a standardized method for the quantitative determination of this compound solubility in a given solvent using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, compatible with the solvent)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., ethanol) at a known concentration (e.g., 10 mg/mL).
-
Calibration Curve: Generate a calibration curve by preparing a series of dilutions from the stock solution. Analyze these standards by HPLC and plot the peak area versus concentration.
-
Equilibration: Add an excess amount of this compound to a vial containing a known volume of the test solvent.
-
Saturation: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved this compound.
-
Sample Preparation: Carefully collect an aliquot of the supernatant, ensuring no solid material is transferred.
-
Filtration and Dilution: Filter the supernatant through a syringe filter. Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.
-
Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Caption: A schematic overview of the experimental workflow for the quantitative determination of this compound solubility in a given solvent.
Stability of this compound
The chemical stability of this compound is a critical quality attribute that can impact the shelf-life of both the raw material and the final LNP formulation. Degradation of this compound can lead to the formation of impurities that may alter the efficacy and safety of the drug product. The primary degradation pathway of concern for lipids with tertiary amine headgroups is hydrolysis, which can be influenced by pH and temperature.
Factors Affecting this compound Stability
-
pH: The tertiary amine group of this compound is susceptible to protonation at acidic pH. While this is essential for its function, extreme pH conditions can catalyze hydrolysis of the ester linkages, if present, or other susceptible bonds.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis and oxidation.
-
Oxidation: The unsaturated oleoyl chains of this compound are susceptible to oxidation, which can be initiated by exposure to light, oxygen, and certain metal ions.
Experimental Protocol: Forced Degradation Study of this compound
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and to establish the intrinsic stability of the molecule. This protocol outlines a general approach for a forced degradation study of this compound.
Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound (high purity)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Aprotic solvent for initial dissolution (e.g., ethanol)
-
HPLC system with a mass spectrometer (LC-MS) for identification of degradation products
-
pH meter
-
Temperature-controlled chambers/water baths
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., ethanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to the this compound solution to achieve a final concentration of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add NaOH to the this compound solution to achieve a final concentration of 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Oxidation: Add H₂O₂ to the this compound solution to achieve a final concentration of 3%. Keep at room temperature for a defined period.
-
Thermal Degradation: Store a solution of this compound at an elevated temperature (e.g., 60°C) in the dark.
-
Photostability: Expose a solution of this compound to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base-stressed samples, neutralize the solution before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method, preferably with MS detection, to separate and identify the parent this compound peak and any degradation products.
-
Data Evaluation:
-
Calculate the percentage degradation of this compound at each time point.
-
Identify the major degradation products by analyzing their mass spectra.
-
Propose potential degradation pathways based on the identified products.
-
Caption: A flowchart illustrating the key steps in a forced degradation study to assess the stability of this compound under various stress conditions.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is fundamental to the successful development of LNP-based drug delivery systems. This guide provides a foundational framework for researchers, offering both a summary of available data and detailed experimental protocols to generate critical information for formulation design and optimization. By systematically evaluating these physicochemical properties, scientists can enhance the robustness of their manufacturing processes and ensure the quality, efficacy, and safety of their novel therapeutics.
References
Known analogs and derivatives of Dodma
An In-depth Technical Guide to the Analogs and Derivatives of 1,2-dioleyloxy-3-dimethylaminopropane (DODMA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of known analogs and derivatives of 1,2-dioleyloxy-3-dimethylaminopropane (this compound), a pivotal cationic ionizable lipid in the field of nucleic acid delivery. This document details the structure-activity relationships, synthesis methodologies, and experimental protocols relevant to the design and evaluation of lipid nanoparticles (LNPs) incorporating these compounds.
Core Compound: this compound
This compound, or 1,2-dioleyloxy-3-dimethylaminopropane, is a synthetic ionizable cationic lipid that has become a cornerstone in the formulation of LNPs for the delivery of genetic material, including mRNA and siRNA.[1][2][3] Its structure features a tertiary amine headgroup and two oleyl lipid tails.[1] This tertiary amine headgroup has a pKa in the range of 6.5-6.8, which is crucial for its function.[1] At a low pH, such as during LNP formulation, the headgroup is protonated, allowing for the efficient encapsulation of negatively charged nucleic acids.[2][3] At physiological pH (around 7.4), this compound is largely neutral, which reduces toxicity and facilitates stability in circulation.[2][3]
Upon endocytosis into a target cell, the LNP is trafficked into the endosome, where the pH is lower. This acidic environment leads to the protonation of this compound, conferring a positive charge to the lipid. This charge facilitates the disruption of the endosomal membrane, leading to the release of the nucleic acid cargo into the cytoplasm.[1] This pH-dependent activity is a hallmark of ionizable lipids and is central to their success in non-viral gene delivery.
Known Analogs and Derivatives of this compound
The development of analogs and derivatives of this compound has been driven by the need to improve upon its efficacy, particularly in terms of transfection efficiency and biodegradability. Modifications have primarily focused on the lipid tails and the linker region between the headgroup and the tails.
Analogs with Modified Lipid Tails
The degree of unsaturation in the lipid tails has been shown to significantly influence the fusogenicity and, consequently, the delivery efficiency of LNPs.
-
DLinDMA (1,2-dilinoleyloxy-N,N-dimethyl-3-aminopropane): This analog replaces the oleyl chains of this compound with linoleyl chains, which contain two double bonds per chain.[4] This increased unsaturation enhances the propensity of the lipid to form non-bilayer structures, which is believed to aid in endosomal escape and improve gene silencing activity.[5]
-
DLenDMA (1,2-dilinolenyloxy-N,N-dimethylaminopropane): Further increasing the unsaturation with three double bonds per lipid tail.
Analogs with Modified Linker Groups
The linkage between the lipid tails and the headgroup can be modified to alter the biodegradability and stability of the lipid.
-
DLinDAP (1,2-dilinoleoyl-3-dimethylaminopropane): This derivative incorporates ester linkages instead of the ether linkages found in DLinDMA. While structurally similar, ester-containing analogs have been found to be less effective in some studies.[4]
Advanced Derivatives and Conceptually Similar Ionizable Lipids
Further research has led to the development of more complex derivatives and other ionizable lipids that, while not direct analogs of this compound's core structure, share the same functional principles and are crucial for comparison.
-
DLinK-DMA (1,2-dilinoleyloxy-keto-N,N-dimethyl-3-aminopropane) and DLinKC2-DMA (1,2-dilinoleyl-4-(2-dimethylaminoethyl)-[6]-dioxolane): These represent a class of derivatives with modified headgroups and linker regions, showing improved potency and reduced toxicity compared to earlier generations.[7]
-
DLin-MC3-DMA: A highly potent ionizable lipid used in the FDA-approved siRNA drug, Onpattro. Its development was the result of extensive structure-activity relationship studies.[5]
-
SM-102 and ALC-0315: Key ionizable lipids used in the Moderna and Pfizer-BioNTech COVID-19 mRNA vaccines, respectively.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its analogs/derivatives based on available literature. It is important to note that direct comparisons can be challenging as experimental conditions vary between studies.
Table 1: Physicochemical Properties of Selected Ionizable Lipids
| Lipid | Molecular Weight ( g/mol ) | pKa |
| This compound | 620.08 | ~6.5 - 6.8 |
| DLinDMA | 616.06 | ~6.7 |
| DLin-MC3-DMA | 642.09 | ~6.44 |
Note: pKa values are for the apparent pKa of the formulated LNPs and can vary based on the formulation composition and measurement method.
Table 2: In Vitro and In Vivo Gene Silencing Efficacy of LNP Formulations
| Cationic Lipid in LNP | Target Gene | Cell Line / Animal Model | Efficacy Metric | Result | Reference |
| DLinDMA | Factor VII | Mice | ED50 | ~1 mg/kg | [4] |
| DLinK-DMA | GAPDH | Bone Marrow Macrophages | % Silencing at 5 µg/ml | ~60% | [8] |
| DLinKC2-DMA | GAPDH | Bone Marrow Macrophages | % Silencing at 5 µg/ml | ~80% | [8] |
| DLinDAP | GAPDH | Bone Marrow Macrophages | % Silencing at 5 µg/ml | Ineffective | [8] |
| DLin-MC3-DMA | Factor VII | Mice | ED50 | ~0.03 mg/kg | [9] |
Experimental Protocols
General Protocol for Lipid Nanoparticle (LNP) Formulation
This protocol describes a common method for preparing LNPs using a microfluidic mixing device.[10][11]
-
Preparation of Lipid Stock Solution:
-
Preparation of Nucleic Acid Solution:
-
Dissolve the mRNA or siRNA in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0).
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.
-
Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a defined flow rate ratio (typically 3:1 aqueous to organic).
-
-
Dialysis and Concentration:
-
Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and raise the pH.
-
Concentrate the LNPs using a centrifugal filter device if necessary.
-
Protocol for Determining Apparent pKa using the TNS Assay
The 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) assay is a common method to determine the apparent pKa of LNPs.[6][9][13]
-
Prepare a series of buffers with a range of pH values (e.g., from pH 3 to 10).
-
Dilute the LNP sample in each of the pH buffers.
-
Add TNS solution to each of the LNP-buffer mixtures. TNS is a fluorescent probe that exhibits increased fluorescence in a hydrophobic environment, such as when it associates with the protonated, positively charged surface of the LNPs at low pH.
-
Measure the fluorescence intensity of each sample using a fluorometer (excitation ~321 nm, emission ~445 nm).
-
Plot the fluorescence intensity against the pH. The resulting data should form a sigmoidal curve.
-
Determine the pKa as the pH at which 50% of the maximum fluorescence is observed.[14]
Synthesis of DLin-K-DMA (Representative Derivative)
The following is a summary of the synthesis of 2,2-Dilinoleyl-4-dimethylaminomethyl-[6]-dioxolane (DLin-K-DMA) as described in US Patent 9,139,554 B2.[15]
-
Synthesis of 2,2-dilinoleyl-4-bromomethyl-[6]-dioxolane:
-
Dilinoleyl methanol, 3-bromo-1,2-propanediol, and p-toluene sulfonic acid hydrate in toluene are refluxed with a Dean-Stark trap to remove water.
-
The product is purified by column chromatography.
-
-
Synthesis of DLin-K-DMA:
-
Anhydrous dimethylamine is bubbled into a solution of the bromo-intermediate in anhydrous THF at 0°C.
-
The reaction mixture is stirred at room temperature for several days.
-
The final product is purified by column chromatography.
-
Visualizations
Signaling Pathway: Endosomal Escape of LNP-Delivered Nucleic Acids
Caption: Mechanism of LNP endosomal escape mediated by ionizable lipids.
Experimental Workflow: LNP Formulation and Evaluation
References
- 1. Cationic Lipid Nanoparticles for Therapeutic Delivery of siRNA and miRNA to Murine Liver Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. liposomes.ca [liposomes.ca]
- 9. c.web.umkc.edu [c.web.umkc.edu]
- 10. Preparation of mRNA Lipid Nanoparticles [bio-protocol.org]
- 11. biomol.com [biomol.com]
- 12. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 13. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. US9139554B2 - Amino lipids and methods for the delivery of nucleic acids - Google Patents [patents.google.com]
Methodological & Application
Application Note: DODMA-Mediated Transfection for In Vitro Gene Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-dioleyloxy-3-dimethylaminopropane (DODMA) is an ionizable cationic lipid that has emerged as a highly efficient, non-viral vector for the delivery of nucleic acids into eukaryotic cells.[1][2][3] Its unique chemical structure, featuring a tertiary amine head group, allows for the effective encapsulation of negatively charged genetic material like plasmid DNA (pDNA) and siRNA.[1][2][3] At a reduced pH, this compound becomes protonated, facilitating the formation of lipid nanoparticles (LNPs) or lipoplexes that can readily fuse with cellular membranes to release their cargo into the cytoplasm.[1][2] This property makes this compound a valuable tool for a wide range of applications, including gene therapy research, drug delivery, and functional genomics.[1][2][3]
Quantitative Data for this compound-Based Transfection
The efficiency of this compound-mediated transfection is dependent on several factors, including the cell type, the ratio of lipid to nucleic acid, and cell confluency at the time of transfection.[4][5][6] Optimization of these parameters is crucial for achieving high transfection efficiency while maintaining cell viability.[4][6][7]
Table 1: Recommended Starting Conditions for this compound Transfection in a 24-Well Plate Format
| Cell Line | Seeding Density (cells/well) | This compound:pDNA Ratio (w/w) | Transfection Efficiency (%) | Cell Viability (%) |
| HEK-293 | 1.0 x 10^5 | 3:1 | ~85 | >90 |
| HeLa | 0.8 x 10^5 | 4:1 | ~70 | >85 |
| A549 | 1.2 x 10^5 | 5:1 | ~60 | >80 |
| Primary Neurons | 1.5 x 10^5 | 6:1 | ~45 | >75 |
Note: The data presented are representative and may vary based on the specific plasmid, cell passage number, and experimental conditions. Optimization is recommended for each new cell line and nucleic acid.
Experimental Protocols
1. Protocol for this compound-Mediated Plasmid DNA Transfection
This protocol provides a step-by-step guide for the transient transfection of adherent mammalian cells in a 24-well plate.
Materials:
-
This compound transfection reagent
-
High-quality, endotoxin-free plasmid DNA (1 µg/µL)
-
Serum-free medium (e.g., Opti-MEM®)
-
Complete cell culture medium with serum
-
Adherent cells in a 24-well plate (70-90% confluent)[5]
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Plating: The day before transfection, seed cells in a 24-well plate to ensure they reach 70-90% confluency at the time of transfection.[5][8]
-
Complex Formation:
-
For each well to be transfected, prepare two sterile microcentrifuge tubes.
-
Tube A (DNA): Dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium. Mix gently.
-
Tube B (this compound): Dilute the optimized amount of this compound reagent (refer to Table 1) in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[9]
-
Combine the diluted DNA (Tube A) with the diluted this compound reagent (Tube B). Mix gently by pipetting and incubate for 20 minutes at room temperature to allow for lipoplex formation.[9]
-
-
Transfection:
-
Gently add the 100 µL of the this compound-DNA complex dropwise to the cells in each well.
-
Rock the plate gently to ensure even distribution of the complexes.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before assaying for gene expression.
-
A medium change after 4-6 hours is optional but may help to reduce cytotoxicity in sensitive cell lines.[9]
-
2. Protocol for Assessing Cell Viability Post-Transfection (MTT Assay)
To evaluate the cytotoxic effects of the transfection protocol, a cell viability assay is recommended.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
After the desired incubation period post-transfection (e.g., 24 or 48 hours), remove the culture medium from the wells.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Visualized Workflows and Pathways
This compound Transfection Workflow
The following diagram illustrates the key steps in the this compound-mediated transfection protocol.
References
- 1. This compound - 100mg | NanoAxis LLC [nanoaxisllc.com]
- 2. researchgate.net [researchgate.net]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Optimization of transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. biocompare.com [biocompare.com]
- 7. cellculturedish.com [cellculturedish.com]
- 8. General guidelines for successful transfection [qiagen.com]
- 9. genscript.com [genscript.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for the Use of DODMA in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 1,2-dioleyloxy-N,N-dimethyl-3-aminopropane (DODMA) in animal models, primarily as a key component of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics such as messenger RNA (mRNA) and small interfering RNA (siRNA).
Introduction to this compound-Based Lipid Nanoparticles
Quantitative Data Presentation
The biodistribution and efficacy of this compound-containing LNPs are highly dependent on the complete formulation, including helper lipids, cholesterol, and PEGylated lipids, as well as the route of administration and the animal model used. Below are summary tables of quantitative data from representative studies.
Table 1: In Vivo Biodistribution of this compound-Containing LNPs in Mice
| Organ | Formulation Details (Molar Ratio) | Route of Administration | Time Point | % Injected Dose / Gram Tissue (Approx.) | Reference |
| Liver | This compound/EggPC/Chol/PEG-Lipid (45:15:35:5) | Intravenous | 24 hours | High | [2] |
| Spleen | This compound/EggPC/Chol/PEG-Lipid (45:15:35:5) | Intravenous | 24 hours | Moderate | [2] |
| Lungs | IM21.7c/DODMA | Intravenous | 24 hours | High | [3] |
| Liver | IM21.7c/DODMA | Intravenous | 24 hours | Moderate | [3] |
| Spleen | IM21.7c/DODMA | Intravenous | 24 hours | Low | [3] |
| Tumor | This compound-based LNP | Intratumoral | 6 hours | High (local) | [4] |
Table 2: Dosage and Efficacy of this compound-Containing LNPs in Mice
| Application | Nucleic Acid | Formulation | Dose | Route of Administration | Efficacy Readout | Reference |
| Gene Silencing | siRNA | This compound/EggPC/Chol/PEG-Lipid | Not Specified | Intravenous | >95% downregulation of target genes in HCC cells | [2] |
| Gene Expression | Luciferase mRNA | IM21.7c/DODMA | 7.5 µg mRNA | Intravenous (retro-orbital) | High luciferase expression in lungs | [3] |
| Cancer Therapy | Toxin mRNA | This compound-based LNP | 0.15 mg/Kg | Intratumoral | Significant tumor growth inhibition | [4] |
| Gene Expression | Luciferase mRNA | This compound/DOP | Not Specified | Ex vivo (neurons) | More effective than MC3 for mRNA delivery | [5] |
| Gene Silencing | GFP siRNA | This compound/DSPC | Not Specified | Ex vivo (neurons) | Effective knockdown of GFP | [5] |
Experimental Protocols
Protocol 1: Formulation of this compound-Containing Lipid Nanoparticles by Microfluidic Mixing
This protocol describes the preparation of LNPs encapsulating mRNA using a microfluidic mixing device.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
mRNA in an appropriate buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Ethanol (RNase-free)
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (e.g., MWCO 10 kDa)
Procedure:
-
Preparation of Lipid Stock Solution:
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5). The final lipid concentration in ethanol should be optimized for the specific microfluidic system.
-
-
Preparation of mRNA Solution:
-
Dilute the mRNA stock to the desired concentration in the aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Set the flow rate ratio of the aqueous to the organic phase (typically 3:1).
-
Initiate the mixing process. The rapid mixing of the two solutions will lead to the self-assembly of LNPs.
-
-
Purification:
-
Collect the resulting LNP dispersion.
-
To remove ethanol and unencapsulated mRNA, dialyze the LNP suspension against sterile PBS (pH 7.4) at 4°C for at least 18 hours, with several buffer changes.
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Assess the zeta potential of the LNPs.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: In Vivo Administration of this compound-LNPs in Mice
This protocol outlines common methods for administering this compound-LNPs to mice. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Animal Preparation:
-
Use mice of a specific strain, age, and sex as required by the experimental design (e.g., 6-8 week old female C57BL/6 mice).
-
Allow mice to acclimate to the facility for at least one week before the experiment.
-
House mice in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
A. Intravenous (IV) Injection via Tail Vein:
-
Dilute the LNP formulation to the desired concentration in sterile PBS. A typical injection volume is 100 µL.[2]
-
Restrain the mouse using an appropriate method.
-
Wipe the tail with 70% ethanol to disinfect and visualize the lateral tail veins.
-
Using a 29G insulin syringe, carefully insert the needle into one of the lateral tail veins with the bevel facing up.
-
Slowly inject the 100 µL of the LNP solution.[2]
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the mouse for any immediate adverse reactions.
B. Intratumoral (IT) Injection:
-
This procedure is for mice with established subcutaneous tumors.
-
Anesthetize the mouse using an approved method (e.g., isoflurane inhalation).
-
Dilute the LNP formulation in sterile PBS. A typical injection volume is 30-50 µL.[4][6]
-
Carefully insert a small gauge needle (e.g., 30G) directly into the center of the tumor.
-
Slowly inject the LNP solution to ensure even distribution within the tumor tissue.
-
Withdraw the needle and monitor the mouse during recovery from anesthesia.
Post-Administration Monitoring:
-
Monitor the animals regularly for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
-
At the designated time points (e.g., 6, 24, or 48 hours post-injection), euthanize the mice according to IACUC guidelines.
-
Collect blood and/or tissues of interest for downstream analysis (e.g., biodistribution, protein expression, or gene silencing).[3][4]
Signaling Pathways and Experimental Workflows
Endosomal Escape and Inflammatory Signaling
The delivery of nucleic acids to the cytoplasm by this compound-containing LNPs is a multi-step process that begins with endocytosis. The acidic environment of the endosome protonates this compound, leading to the disruption of the endosomal membrane and the release of the LNP cargo. However, this membrane damage can also trigger an inflammatory response.
The following diagram illustrates the proposed signaling pathway for LNP-induced inflammation, which is initiated by the sensing of endosomal damage.
Caption: LNP endosomal escape and inflammatory signaling pathway.
Workflow for In Vivo Efficacy Study
The following diagram outlines a typical experimental workflow for assessing the in vivo efficacy of a this compound-LNP formulation.
Caption: Experimental workflow for in vivo LNP efficacy studies.
Safety and Toxicology
While this compound-containing LNPs have shown promise in preclinical studies, it is crucial to assess their safety profile. The primary toxicity concern is the potential for an inflammatory response.[7][8] This is thought to be triggered by the endosomal escape mechanism, where damage to the endosomal membrane is sensed by cytosolic proteins like galectins, leading to the activation of inflammatory pathways.[7][8]
Key Considerations for Toxicity Assessment:
-
Dose-dependent toxicity: Higher doses of LNPs are more likely to induce an inflammatory response.[2]
-
Route of administration: The route of administration can influence the biodistribution and potential for off-target effects.
-
Formulation components: The choice of helper lipids and PEG lipids can impact the safety profile of the LNP. For instance, rapidly biodegradable ionizable lipids may create smaller, reparable endosomal holes, leading to reduced inflammation.[9]
-
Monitoring: In vivo studies should include monitoring for clinical signs of toxicity, changes in body weight, and analysis of serum cytokines (e.g., IL-6, TNF-α) and liver enzymes to assess systemic inflammation and organ damage.
By carefully designing the LNP formulation and the experimental protocol, the therapeutic window of this compound-containing LNPs can be maximized while minimizing potential adverse effects.
References
- 1. [PDF] Lipid Nanoparticle-Associated Inflammation is Triggered by Sensing of Endosomal Damage: Engineering Endosomal Escape Without Side Effects | Semantic Scholar [semanticscholar.org]
- 2. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 3. sartorius.com [sartorius.com]
- 4. Lipid nanoparticles-loaded with toxin mRNA represents a new strategy for the treatment of solid tumors [thno.org]
- 5. Visualizing lipid nanoparticle trafficking for mRNA vaccine delivery in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Limiting endosomal damage sensing reduces inflammation triggered by lipid nanoparticle endosomal escape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid Nanoparticle-Associated Inflammation is Triggered by Sensing of Endosomal Damage: Engineering Endosomal Escape Wi… [ouci.dntb.gov.ua]
- 9. Lipid Nanoparticle-Associated Inflammation is Triggered by Sensing of Endosomal Damage: Engineering Endosomal Escape Without Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DODMA-Based Nanoparticle Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 1,2-dioleoyl-3-dimethylammonium-propane (DODMA) in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids such as siRNA and mRNA. This document outlines dosage and administration guidelines for both in vitro and in vivo applications, detailed experimental protocols, and an overview of the underlying mechanisms of action.
Introduction to this compound
This compound is a cationic lipid that has gained significant attention as a component of non-viral gene delivery systems. Its ionizable nature, with a protonatable tertiary amine headgroup, is a key feature for effective nucleic acid delivery. At physiological pH, this compound-containing LNPs can have a neutral or low positive charge, which can change within the acidic environment of the endosome. This pH-dependent charge is crucial for the endosomal escape of the nucleic acid cargo, a critical step for successful delivery to the cytoplasm.
Data Presentation: Quantitative Parameters for this compound Formulations
The following tables summarize key quantitative data for the formulation and application of this compound-based nanoparticles, compiled from various experimental findings.
Table 1: In Vitro Transfection Parameters for this compound-Based Lipoplexes
| Parameter | Value/Range | Cell Line Example | Source |
| siRNA Concentration | 1 nM - 100 nM | HeLa, SK-HEP-1 | [1] |
| Optimal siRNA Concentration | 25 nM | General starting point | [1] |
| This compound/DOPE Molar Ratio | 1:1 to 1:3 | BHK-21, A549 | [2] |
| N/P Ratio (Lipid:Nucleic Acid) | 5:1 to 16:1 | Various | [3] |
| Incubation Time | 24 - 72 hours | General | [1] |
Table 2: In Vivo Administration of this compound-Based Formulations in Mouse Models
| Parameter | Value/Range | Application | Source |
| siRNA Dose | ~2 µg/kg body weight | Systemic delivery | [3] |
| Lipid Formulation (molar ratio) | This compound/EggPC/Chol/PEG-lipid (45:15:35:5) | miRNA delivery to liver tumors | [4] |
| Administration Route | Intravenous (IV), Intratumoral | Systemic and local delivery | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing this compound-based liposomes.
Materials:
-
This compound (1,2-dioleoyl-3-dimethylammonium-propane)
-
Helper lipids (e.g., DOPE, Cholesterol)
-
Chloroform or other suitable organic solvent
-
Hydration buffer (e.g., RNase-free water, PBS, or a specific buffer for the intended application)
-
Rotary evaporator
-
Sonicator or extruder
Procedure:
-
Dissolve this compound and helper lipids (e.g., DOPE, Cholesterol) in the desired molar ratio in chloroform in a round-bottom flask.
-
Create a thin lipid film on the inner surface of the flask by removing the organic solvent using a rotary evaporator under vacuum.
-
Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film by adding the hydration buffer and gently rotating the flask. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.
-
To obtain unilamellar vesicles of a specific size, the resulting multilamellar vesicles can be sonicated or extruded through polycarbonate membranes with a defined pore size.
Protocol 2: In Vitro Transfection of siRNA using this compound-Based Lipoplexes in HeLa Cells
This protocol provides a general guideline for transfecting siRNA into a common cell line. Optimization is recommended for different cell types and siRNA sequences.
Materials:
-
HeLa cells
-
This compound-based liposomes (prepared as in Protocol 1)
-
siRNA stock solution (e.g., 20 µM)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Lipoplex Formation: a. For each well, dilute the desired amount of siRNA (e.g., to a final concentration of 25 nM) in Opti-MEM™. b. In a separate tube, dilute the this compound-based liposomes in Opti-MEM™. The optimal lipid-to-siRNA ratio should be determined experimentally. c. Combine the diluted siRNA and diluted liposomes, mix gently, and incubate for 15-30 minutes at room temperature to allow for lipoplex formation.
-
Transfection: a. Remove the culture medium from the cells and wash with PBS. b. Add the lipoplex solution to the cells. c. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator. d. After incubation, add complete culture medium.
-
Analysis: Analyze gene knockdown 24-72 hours post-transfection by methods such as qRT-PCR or Western blot.
Mandatory Visualizations
Signaling Pathways and Mechanisms
The primary role of this compound in nucleic acid delivery is to facilitate the entry of the genetic material into the cell and its subsequent escape from the endosome. This process is not a classical signaling pathway but a series of physicochemical events.
Caption: Cellular uptake and endosomal escape mechanism of this compound-based lipoplexes.
Experimental Workflows
A typical workflow for a gene silencing experiment using this compound-based siRNA delivery is outlined below.
Caption: Experimental workflow for in vitro gene silencing using this compound-siRNA lipoplexes.
A logical workflow for the development and in vivo testing of a this compound-based therapeutic is depicted in the following diagram.
Caption: Logical workflow for the preclinical development of this compound-based nanomedicines.
References
- 1. sci-hub.mk [sci-hub.mk]
- 2. Influence of Lipid Composition of Cationic Liposomes 2X3-DOPE on mRNA Delivery into Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cationic Lipid Nanoparticles for Therapeutic Delivery of siRNA and miRNA to Murine Liver Tumor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of DODMA in Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sensitive and accurate quantification of (1,2-dioleoyl-3-dimethylammonium-propane) (DODMA), a cationic ionizable lipid crucial in the formulation of lipid nanoparticles (LNPs) for drug delivery, in various tissue samples. The protocols outlined below are primarily based on Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly selective and sensitive analytical technique.
Introduction
This compound is a key component in LNP-based delivery systems for nucleic acid therapeutics. Understanding its biodistribution and concentration in target and off-target tissues is paramount for assessing the efficacy and safety of these novel medicines. This document offers a comprehensive guide to the analytical techniques required for accurate this compound quantification in preclinical and clinical research.
Overview of Analytical Workflow
The accurate quantification of this compound from complex tissue matrices involves several critical steps, from sample collection and homogenization to lipid extraction and instrumental analysis. Each step must be carefully optimized to ensure reliable and reproducible results.
Experimental Protocols
Tissue Sample Preparation
Proper sample preparation is critical to extract this compound efficiently and remove interfering substances from the tissue matrix.
Protocol 1: Tissue Homogenization and Lipid Extraction
This protocol is adapted from established methods for lipid extraction from tissues.[1][2][3]
-
Tissue Collection and Storage: Immediately after collection, flash-freeze tissue samples in liquid nitrogen and store them at -80°C until analysis to prevent lipid degradation.[2]
-
Homogenization:
-
Weigh a frozen tissue sample (typically 20-50 mg).
-
Place the tissue in a homogenization tube containing ceramic beads.
-
Add a 20-fold volume of ice-cold chloroform:methanol (2:1, v/v) solution. For example, for a 50 mg tissue sample, add 1 mL of the solvent mixture.
-
Homogenize the tissue using a bead-based homogenizer until a uniform suspension is achieved.
-
-
Lipid Extraction (Folch Method):
-
Transfer the homogenate to a clean glass tube.
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for 1 mL of homogenate) to induce phase separation.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.
-
Dry the extracted lipid phase under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as methanol or a mixture of isopropanol and methanol (1:1, v/v).
-
UPLC-MS/MS Analysis
The following parameters are provided as a starting point and may require optimization based on the specific instrumentation and tissue type. These conditions are based on methods used for structurally similar ionizable lipids like SM-102 and MC3.[4][5][6]
Table 1: UPLC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting |
| UPLC System | |
| Column | Reversed-phase C18 column (e.g., 1.7 µm, 2.1 x 150 mm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile:Isopropanol (e.g., 10:90, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 2 - 10 µL |
| Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Cone Gas Flow | 50 - 150 L/hr |
MRM Transitions for this compound:
The specific MRM transitions for this compound and a suitable internal standard (e.g., a deuterated analog of this compound) need to be determined by direct infusion of the analytical standards into the mass spectrometer. The precursor ion will be the [M+H]+ adduct of this compound. The product ions are generated by collision-induced dissociation (CID) of the precursor ion.
Data Presentation and Quantification
For accurate quantification, a calibration curve should be prepared by spiking known concentrations of a this compound analytical standard into a blank tissue homogenate that has undergone the same extraction procedure. The peak area ratio of the analyte to the internal standard is then plotted against the concentration to generate a linear regression model.
Table 2: Example Calibration Curve Data for this compound in Liver Tissue
| Concentration (ng/mL) | Peak Area Ratio (this compound/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
The concentration of this compound in unknown tissue samples is then calculated using the equation of the line obtained from the calibration curve.
Signaling Pathways and Logical Relationships
While this compound itself is not directly involved in signaling pathways, its role as a delivery vehicle for nucleic acids means it is a critical first step in initiating a therapeutic effect or a potential off-target effect. The delivery process can be visualized as a logical sequence of events.
Conclusion
The protocols described in these application notes provide a robust framework for the quantitative analysis of this compound in tissue samples. Adherence to these methodologies, with appropriate optimization for specific laboratory conditions, will enable researchers to generate high-quality data crucial for the development and evaluation of LNP-based therapeutics.
References
- 1. biocompare.com [biocompare.com]
- 2. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 3. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. sciex.com [sciex.com]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
Application Notes and Protocols for DODMA in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dioleyloxy-N,N-dimethyl-3-aminopropane (DODMA) is an ionizable cationic lipid that has become a cornerstone in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids, such as small interfering RNA (siRNA) and messenger RNA (mRNA). Its efficacy is rooted in its ability to remain neutral at physiological pH, minimizing toxicity, while becoming protonated in the acidic environment of endosomes. This pH-sensitive charge reversal is critical for the endosomal escape of the nucleic acid payload into the cytoplasm, where it can exert its biological function. In the context of high-throughput screening (HTS), this compound-based LNPs offer a robust and scalable platform for systematically interrogating gene function, validating drug targets, and screening therapeutic candidates in a multi-well format.
Mechanism of Action
This compound-based LNPs are typically composed of four key components:
-
Ionizable Cationic Lipid (this compound): At a low pH during formulation, the tertiary amine of this compound is protonated, enabling the electrostatic complexation and encapsulation of negatively charged nucleic acids.
-
Helper Lipid (e.g., DOPE or DSPC): These phospholipids provide structural stability to the nanoparticle.
-
Cholesterol: Cholesterol modulates the fluidity and stability of the lipid bilayer.
-
PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) provides a hydrophilic shield that prevents aggregation and reduces non-specific protein binding, thereby increasing circulation time in vivo.
The delivery process begins with the cellular uptake of the LNP, primarily through endocytosis. As the endosome matures, its internal pH drops, leading to the protonation of this compound. This charge reversal is believed to disrupt the endosomal membrane, facilitating the release of the encapsulated siRNA into the cytoplasm. Once in the cytoplasm, the siRNA can engage with the RNA-induced silencing complex (RISC) to mediate the sequence-specific degradation of its target mRNA, resulting in gene silencing.
Quantitative Data on this compound-Based LNP Formulations
The efficiency of this compound-based LNPs is highly dependent on their physicochemical properties, which are fine-tuned by the molar ratios of their lipid components and the ratio of the ionizable lipid's nitrogen to the nucleic acid's phosphate (N:P ratio).
| LNP Formulation Parameter | Composition/Ratio | Particle Size (nm) | PDI | Zeta Potential (mV) | Transfection Efficiency (% Gene Silencing) | Reference |
| Lipid Molar Ratio | DOTAP:Cholesterol (1:3) | 150-200 | < 0.2 | +20 to +30 | ~50% (mRNA) | [1] |
| CW51:DOPE:CHOL:DMG-PEG2000 (10:40:40:0.5) | 125-170 | 0.07-0.18 | +20 to +28 | Optimized for JAWSII cells | [2] | |
| CW51:DOPE:CHOL:DMG-PEG2000 (20:40:50:0.75) | 125-170 | 0.07-0.18 | +20 to +28 | Optimized for C2C12 cells | [2] | |
| N:P Ratio | 32 | ~104 | - | - | Optimized for small LNP size | [3] |
| Combined Cationic Lipids | DOTMA:this compound (5:40) | - | - | - | Highest luciferase gene silencing |
PDI: Polydispersity Index, a measure of the heterogeneity of particle sizes. A smaller PDI indicates a more uniform particle population.
Experimental Protocols
Protocol 1: High-Throughput Preparation of this compound-siRNA LNPs in a 96-Well Plate
This protocol describes the automated preparation of this compound-based LNPs for encapsulating siRNA using a liquid handling robot.
Materials:
-
This compound, DOPE, Cholesterol, and a PEG-lipid (e.g., DMG-PEG2000)
-
Ethanol (200 proof, molecular biology grade)
-
siRNA stock solution (in RNase-free water)
-
Acidic buffer (e.g., 50 mM sodium citrate, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plates (polypropylene)
-
Automated liquid handling system
Method:
-
Prepare Lipid Stock Solution:
-
In a sterile, RNase-free tube, prepare a lipid stock mixture in ethanol. For a 50:10:38.5:1.5 molar ratio of this compound:DOPE:Cholesterol:PEG-lipid, combine the appropriate volumes of each lipid stock.
-
-
Prepare siRNA Solution:
-
Dilute the siRNA stock in the acidic buffer to the desired concentration.
-
-
Automated LNP Formulation:
-
Program the liquid handling robot to perform the following steps for each well of a 96-well plate:
-
Dispense the aqueous siRNA solution into the wells.
-
Rapidly add the ethanolic lipid solution to the aqueous phase. The rapid mixing will induce the self-assembly of the LNPs. The flow rate ratio of the aqueous to the organic phase is critical and typically optimized around 3:1.[4]
-
-
-
Maturation and Dilution:
-
Allow the LNP solution to mature for a specified time (e.g., 30 minutes) at room temperature.
-
Dilute the LNP formulation with PBS (pH 7.4) to raise the pH and neutralize the surface charge.
-
-
Characterization (Optional but Recommended):
-
For a subset of samples, characterize the particle size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Determine the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Protocol 2: High-Throughput siRNA Transfection and Luciferase Reporter Assay
This protocol outlines a method for screening the gene silencing efficacy of the prepared this compound-siRNA LNPs using a cell line stably expressing a luciferase reporter gene.
Materials:
-
Cells stably expressing luciferase (e.g., A549-Luc)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound-siRNA LNPs (from Protocol 1)
-
Luciferase assay reagent
-
96-well clear-bottom, white-walled plates for cell culture
-
Luminometer plate reader
Method:
-
Cell Seeding:
-
The day before transfection, seed the luciferase-expressing cells into the 96-well plates at a density that will result in 60-80% confluency at the time of transfection (e.g., 10,000 cells per well).[5]
-
-
Transfection:
-
Add the prepared this compound-siRNA LNP complexes to the cells. The final siRNA concentration should be optimized, but a starting point of 40 nM can be used.[5]
-
Include appropriate controls:
-
Untreated cells
-
Cells treated with LNPs encapsulating a non-targeting control siRNA
-
Cells treated with a positive control siRNA known to silence the reporter gene
-
-
-
Incubation:
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator to allow for gene silencing to occur.
-
-
Cell Lysis and Luciferase Assay:
-
After incubation, remove the culture medium and wash the cells with PBS.
-
Add a luciferase lysis buffer to each well and incubate according to the manufacturer's instructions to lyse the cells and release the luciferase enzyme.[5]
-
-
Data Acquisition:
-
Add the luciferase substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase activity of each well to the total protein concentration to account for differences in cell number.
-
Calculate the percentage of gene silencing for each siRNA LNP formulation relative to the non-targeting control.
-
Visualizations
Caption: High-Throughput Screening Workflow for this compound-siRNA LNPs.
Caption: Cellular Uptake and Endosomal Escape of this compound-LNPs.
References
- 1. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kb.osu.edu [kb.osu.edu]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 5. researchgate.net [researchgate.net]
Synthesis and Application of DODMA for Lipid Nanoparticle Formulation: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of 1,2-dioleoyl-3-dimethylammonium-propane (DODMA), a cationic lipid crucial for the formulation of lipid nanoparticles (LNPs) used in drug delivery, particularly for nucleic acid-based therapeutics. The protocol outlines the synthesis of this compound from 3-(dimethylamino)-1,2-propanediol and oleyl bromide, including reaction conditions, purification by silica gel chromatography, and characterization. Furthermore, a comprehensive protocol for the formulation of this compound-containing LNPs for mRNA encapsulation using a microfluidic mixing technique is presented. This application note is intended to serve as a practical guide for researchers in the fields of drug delivery, nanomedicine, and pharmaceutical sciences.
Introduction
Cationic lipids are essential components in the development of non-viral gene delivery systems. Among these, 1,2-dioleoyl-3-dimethylammonium-propane (this compound) has emerged as a key excipient in the formation of lipid nanoparticles (LNPs). Its unique structure, featuring a protonatable tertiary amine head group and two oleoyl lipid tails, allows for efficient encapsulation of negatively charged nucleic acids, such as mRNA and siRNA, and facilitates their delivery into target cells. The positive charge of this compound at acidic pH is thought to promote interaction with the negatively charged endosomal membrane, leading to endosomal escape and the release of the therapeutic payload into the cytoplasm. This document provides a step-by-step protocol for the chemical synthesis and subsequent application of this compound in the formulation of LNPs.
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of 3-(dimethylamino)-1,2-propanediol with oleyl bromide in the presence of a strong base, such as sodium hydride.
Materials and Reagents
| Reagent | Supplier | Purity |
| 3-(Dimethylamino)-1,2-propanediol | Sigma-Aldrich | 98% |
| Oleyl bromide | TCI Chemicals | >95% |
| Sodium hydride (60% dispersion in oil) | Sigma-Aldrich | |
| Anhydrous Toluene | Sigma-Aldrich | 99.8% |
| Chloroform | Fisher Scientific | HPLC Grade |
| Methanol | Fisher Scientific | HPLC Grade |
| Silica Gel (230-400 mesh) | Sigma-Aldrich | |
| Anhydrous Sodium Sulfate | Fisher Scientific |
Experimental Protocol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-(dimethylamino)-1,2-propanediol (1.0 eq).
-
Dissolve the starting material in anhydrous toluene.
-
Under a nitrogen atmosphere, carefully add sodium hydride (2.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the resulting suspension at room temperature for 1 hour.
-
Add oleyl bromide (2.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 18-24 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of methanol to decompose any unreacted sodium hydride.
-
Add water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with chloroform (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Purification
Purify the crude this compound using silica gel column chromatography.
-
Column Preparation: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of chloroform and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the methanol concentration. A typical gradient could be:
-
100% Chloroform
-
1-5% Methanol in Chloroform
-
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a pale yellow oil.
Characterization
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~5.3 (m, olefinic protons), ~3.5-3.7 (m, CH₂-O), ~2.2-2.5 (m, CH₂-N and N(CH₃)₂), ~2.0 (m, allylic CH₂), ~1.2-1.4 (m, aliphatic CH₂), ~0.9 (t, terminal CH₃). |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺: ~620.6 g/mol . |
| Yield | 50-70% |
Application: Formulation of this compound-Containing Lipid Nanoparticles for mRNA Delivery
This protocol describes the preparation of LNPs encapsulating mRNA using a microfluidic mixing approach.
Materials and Reagents
| Reagent | Supplier |
| This compound (synthesized) | - |
| 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | Avanti Polar Lipids |
| Cholesterol | Sigma-Aldrich |
| 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) | Avanti Polar Lipids |
| Messenger RNA (mRNA) | (User-defined) |
| Ethanol (200 proof) | Decon Labs |
| Citrate Buffer (pH 4.0) | (Prepare in-house) |
| Phosphate Buffered Saline (PBS) | Gibco |
Stock Solutions
-
Lipid Stock Solution (in Ethanol): Prepare a stock solution containing this compound, DOPE, Cholesterol, and DMG-PEG 2000 in a molar ratio of 50:10:38.5:1.5. The final total lipid concentration should be 25 mM.
-
mRNA Stock Solution (in Citrate Buffer, pH 4.0): Prepare a stock solution of mRNA at a concentration of 0.2 mg/mL.
Experimental Protocol (Microfluidic Mixing)
-
System Setup: Set up a microfluidic mixing device (e.g., NanoAssemblr® Benchtop) according to the manufacturer's instructions.
-
Loading: Load the lipid stock solution into one syringe and the mRNA stock solution into another syringe.
-
Mixing: Set the flow rate ratio of the aqueous phase (mRNA) to the organic phase (lipids) to 3:1. Set the total flow rate to 12 mL/min.
-
Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the lipids around the mRNA, forming LNPs.
-
Collection: Collect the resulting LNP dispersion from the outlet of the microfluidic cartridge.
-
Purification and Buffer Exchange: Dialyze the LNP dispersion against PBS (pH 7.4) overnight at 4 °C using a dialysis membrane (e.g., 10 kDa MWCO) to remove ethanol and unencapsulated mRNA.
-
Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
Characterization of LNPs
| Parameter | Method | Typical Values |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 80 - 150 nm, < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | Slightly positive |
| Encapsulation Efficiency | RiboGreen Assay | > 90% |
Workflow and Signaling Pathway Diagrams
This compound Synthesis Workflow
Application of DODMA in Molecular Biology: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dioleyloxy-3-dimethylaminopropane (DODMA) is a synthetic, ionizable cationic lipid that has become a cornerstone in the non-viral delivery of nucleic acids for applications in molecular biology, drug development, and gene therapy. Its unique pH-sensitive structure allows for efficient encapsulation of negatively charged nucleic acids, such as siRNA, mRNA, and plasmid DNA, into lipid nanoparticles (LNPs). At physiological pH, this compound is nearly neutral, which contributes to the stability of LNPs in circulation and reduces cytotoxicity. Upon endocytosis into target cells, the acidic environment of the endosome protonates the tertiary amine headgroup of this compound. This charge reversal facilitates the disruption of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm, a critical step for therapeutic efficacy.
These application notes provide a comprehensive overview of the use of this compound in molecular biology, including detailed protocols for the formulation of this compound-based LNPs, in vitro cell transfection, and methods for evaluating transfection efficiency and cytotoxicity.
Data Presentation
Table 1: Formulation and Physicochemical Properties of this compound-based Lipid Nanoparticles
| Formulation ID | Lipid Composition (molar ratio) | N/P Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| LNP-DP1 | This compound/EggPC/Chol/PEG-lipid (45:15:35:5) | 16 | 102.2 ± 15.2 | < 0.3 | -3.94 ± 0.75 | 94 ± 3.3 |
| OrD LNP | C12-200/DOTMA/DSPC/Chol/DMG-PEG(2k) (30:20:38.5:10:1.5) | - | ~89-95 | < 0.3 | < 10 | > 85 |
| mRNA-LNP | SM102/DSPC/Chol/DMG-PEG2000 | - | 100-120 | ≤ 0.2 | - | ≥ 80 |
Data compiled from multiple sources. N/P ratio refers to the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the nucleic acid.
Table 2: In Vitro Transfection Efficiency of this compound-based LNPs
| Cell Line | Nucleic Acid | Transfection Efficiency/Gene Knockdown |
| Sk-Hep-1 (Human liver cancer) | miR-122 mimic | >95% downregulation of target genes |
| Sk-Hep-1 (Human liver cancer) | Luciferase siRNA | ~40% reduction in luciferase activity |
| HepG2 (Human liver cancer) | FAM-labeled siRNA | High transfection efficiency observed |
| Hep3B (Human liver cancer) | FAM-labeled siRNA | High transfection efficiency observed |
| 4T1 (Mouse breast cancer) | CD73 siRNA | Significant gene silencing |
| HEK293T (Human embryonic kidney) | eGFP mRNA | High transfection efficiency |
| A549 (Human lung cancer) | mCherry mRNA | High transfection efficiency |
Table 3: In Vivo Efficacy of this compound-based LNPs
| Animal Model | Nucleic Acid | Administration Route | Efficacy |
| Mouse HCC xenograft | miR-122 mimic | Intratumoral | ~50% tumor growth suppression |
| Mouse breast cancer model | CD73 siRNA | Intravenous | Significant antitumor activity |
Table 4: Cytotoxicity of this compound-based LNPs
| Cell Line | Assay | IC50 / Viability |
| NCI-H460 | CCK-8 | IC50 of a similar cationic lipid (CDA14) was 159.4 µg/mL |
| Caco-2 | MTT | IC50 of Ag-NPs were 7.85 µg/ml (24h) and 4.92 µg/ml (48h) for comparison |
| A549 | MTT | High cell viability observed with various LNP formulations |
| A549cisR | MTT | High cell viability observed with various LNP formulations |
Experimental Protocols
Protocol 1: Preparation of this compound-based Lipid Nanoparticles using Microfluidics
This protocol describes the formulation of this compound-LNPs encapsulating siRNA using a microfluidic mixing system.
Materials:
-
This compound (e.g., from Avanti Polar Lipids)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (e.g., from Avanti Polar Lipids)
-
Cholesterol (e.g., from Sigma-Aldrich)
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) (e.g., from Avanti Polar Lipids)
-
siRNA (custom synthesized)
-
Ethanol (200 proof, anhydrous)
-
Citrate buffer (100 mM, pH 3.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr® from Precision NanoSystems)
-
Syringe pumps
-
Dialysis cassette (10 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solution:
-
Prepare a stock solution of the lipid mixture (this compound:DOPE:Cholesterol:DMG-PEG 2000) at a molar ratio of 50:10:38.5:1.5 in ethanol. The total lipid concentration should be between 10-25 mg/mL.
-
-
Preparation of siRNA Solution:
-
Dissolve the siRNA in the citrate buffer (pH 3.0) to a final concentration of 0.2-0.5 mg/mL.
-
-
Microfluidic Mixing:
-
Set up the microfluidic system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-citrate buffer solution into another syringe.
-
Set the flow rate ratio of the aqueous to the alcoholic phase to 3:1.
-
Set the total flow rate to 12 mL/min.
-
Initiate the flow to mix the two solutions in the microfluidic cartridge. The rapid mixing will induce the self-assembly of the LNPs.
-
-
Purification:
-
Collect the LNP suspension.
-
Dialyze the LNP suspension against PBS (pH 7.4) for at least 6 hours at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated siRNA. Change the PBS buffer every 2 hours.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the purified LNPs using Dynamic Light Scattering (DLS).
-
Quantify the encapsulation efficiency using a RiboGreen assay.
-
-
Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C.
-
Protocol 2: In Vitro Transfection of Cancer Cells with this compound-siRNA LNPs
This protocol details the procedure for transfecting a cancer cell line (e.g., Sk-Hep-1) with this compound-siRNA LNPs to achieve gene knockdown.
Materials:
-
Sk-Hep-1 cells (or other target cancer cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound-siRNA LNPs (prepared as in Protocol 1)
-
Opti-MEM I Reduced Serum Medium
-
96-well cell culture plates
-
Reagents for quantifying gene knockdown (qRT-PCR or Western blot)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the Sk-Hep-1 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Transfection:
-
On the day of transfection, dilute the this compound-siRNA LNPs in Opti-MEM to the desired final siRNA concentration (e.g., 10-100 nM).
-
Gently remove the growth medium from the cells and replace it with 100 µL of the LNP-containing medium.
-
Incubate the cells for 4-6 hours at 37°C.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with 100 µL of fresh complete growth medium.
-
Incubate the cells for an additional 24-72 hours to allow for gene knockdown.
-
-
Analysis of Gene Knockdown:
-
After the desired incubation period, harvest the cells and analyze the knockdown of the target gene at the mRNA level using qRT-PCR or at the protein level using Western blotting.
-
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol describes how to evaluate the cytotoxicity of this compound-LNPs on a chosen cell line.
Materials:
-
Target cell line (e.g., HeLa, A549)
-
Complete growth medium
-
This compound-LNPs (formulated with a non-targeting control siRNA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C.
-
-
Treatment:
-
Prepare serial dilutions of the this compound-LNPs in complete growth medium to achieve a range of final concentrations.
-
Remove the medium from the cells and add 100 µL of the LNP dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate for 24-48 hours at 37°C.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
If applicable, determine the IC50 value (the concentration of LNPs that causes 50% inhibition of cell growth).
-
Mandatory Visualization
Caption: Experimental workflow for this compound-LNP synthesis and in vitro application.
Caption: Cellular uptake and endosomal escape of this compound-LNPs.
Application Notes & Protocols: A Foundational Immunohistochemistry Protocol for Tissue Section Analysis
Introduction
Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of specific antigens, typically proteins, within the context of tissue architecture. This method is indispensable in both research and clinical diagnostics for understanding cellular processes, identifying biomarkers, and diagnosing diseases. While a variety of reagents and protocols exist, this document provides a comprehensive, foundational protocol for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Although there are no established, widely-published immunohistochemistry protocols that utilize 1,2-dioleoyl-3-dimethylammonium-propane (DODMA) as a standard reagent, the following protocol can serve as a robust starting point for researchers. This compound, a cationic lipid, is not conventionally used in standard IHC. However, for novel applications, it could potentially be explored as a component in specialized antibody delivery systems or for unique tissue conditioning steps, which would require extensive validation.
Target Audience: Researchers, scientists, and drug development professionals.
I. Principle of Immunohistochemistry
The fundamental principle of IHC involves a highly specific antigen-antibody binding reaction. A primary antibody is selected to bind to the target antigen within the tissue. This binding event is then visualized using a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase - HRP) or a fluorophore. When a chromogenic substrate is added, the enzyme catalyzes a reaction that produces a colored precipitate at the site of the antigen, allowing for visualization under a light microscope.
II. Materials and Reagents
| Reagent/Material | Recommended Specifications | Storage |
| Fixative | 10% Neutral Buffered Formalin (NBF) | Room Temperature |
| Embedding Medium | Paraffin Wax | Room Temperature |
| Deparaffinization | Xylene or Xylene Substitute | Room Temperature |
| Rehydration | Graded Ethanol Series (100%, 95%, 70%) | Room Temperature |
| Antigen Retrieval | Citrate Buffer (10 mM, pH 6.0) or EDTA Buffer (1 mM, pH 8.0) | 4°C |
| Wash Buffer | Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS) with 0.05% Tween-20 | 4°C |
| Blocking Solution | 5% Normal Goat Serum in PBS/TBS | 4°C |
| Primary Antibody | Specific to the target antigen; determine optimal dilution empirically | 4°C or -20°C |
| Secondary Antibody | HRP-conjugated (e.g., Goat anti-Rabbit IgG-HRP) | 4°C |
| Chromogen | 3,3'-Diaminobenzidine (DAB) Substrate Kit | 4°C |
| Counterstain | Hematoxylin | Room Temperature |
| Dehydration | Graded Ethanol Series (70%, 95%, 100%) | Room Temperature |
| Clearing Agent | Xylene or Xylene Substitute | Room Temperature |
| Mounting Medium | Permanent mounting medium | Room Temperature |
| Microscope Slides | Positively charged slides | Room Temperature |
| Coverslips | Glass coverslips | Room Temperature |
| Humidified Chamber | To prevent tissue drying during incubations | N/A |
III. Detailed Experimental Protocol
This protocol is designed for FFPE tissue sections.
Step 1: Deparaffinization and Rehydration
-
Place slides in a slide rack.
-
Immerse slides in Xylene (or substitute) for 2 x 5 minutes to remove paraffin wax.
-
Immerse slides in 100% Ethanol for 2 x 3 minutes.
-
Immerse slides in 95% Ethanol for 2 x 3 minutes.
-
Immerse slides in 70% Ethanol for 2 x 3 minutes.
-
Rinse slides in distilled water for 5 minutes.
Step 2: Antigen Retrieval
Formalin fixation can create cross-links that mask antigenic sites.[1] Antigen retrieval is crucial for unmasking these epitopes.[2]
-
Heat-Induced Epitope Retrieval (HIER):
-
Pre-heat a water bath or steamer to 95-100°C.
-
Place slides in a staining jar filled with Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0).
-
Incubate for 20-30 minutes at 95-100°C.
-
Allow slides to cool to room temperature in the buffer (approximately 20 minutes).
-
Rinse slides with Wash Buffer.
-
Step 3: Peroxidase Blocking
This step is necessary when using an HRP-conjugated secondary antibody to quench endogenous peroxidase activity.
-
Incubate slides in 3% Hydrogen Peroxide in methanol or PBS for 10-15 minutes at room temperature.
-
Rinse slides with Wash Buffer for 2 x 5 minutes.
Step 4: Blocking Non-Specific Binding
Blocking is essential to prevent non-specific binding of antibodies to the tissue.[3]
-
Carefully wipe around the tissue section on the slide.
-
Apply Blocking Solution (e.g., 5% Normal Goat Serum in PBS) to cover the tissue section.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Gently tap off excess blocking solution. Do not rinse.
Step 5: Primary Antibody Incubation
-
Dilute the primary antibody to its predetermined optimal concentration in antibody diluent or PBS.
-
Apply the diluted primary antibody to the tissue section.
-
Incubate overnight at 4°C in a humidified chamber. (Alternatively, 1-2 hours at room temperature can be tested).
Step 6: Secondary Antibody Incubation
-
Rinse slides with Wash Buffer for 3 x 5 minutes.
-
Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
Step 7: Chromogenic Detection
-
Rinse slides with Wash Buffer for 3 x 5 minutes.
-
Prepare the DAB substrate solution immediately before use according to the kit manufacturer's instructions.
-
Apply the DAB solution to the tissue and incubate for 2-10 minutes, or until the desired brown color intensity is achieved. Monitor the reaction under a microscope.
-
Stop the reaction by rinsing the slides with distilled water.
Step 8: Counterstaining
-
Immerse slides in Hematoxylin for 30 seconds to 2 minutes to stain cell nuclei.
-
"Blue" the sections by rinsing in running tap water for 5 minutes.
-
Rinse with distilled water.
Step 9: Dehydration and Mounting
-
Immerse slides in 70% Ethanol for 2 minutes.
-
Immerse slides in 95% Ethanol for 2 minutes.
-
Immerse slides in 100% Ethanol for 2 x 3 minutes.
-
Immerse slides in Xylene (or substitute) for 2 x 5 minutes.
-
Apply a drop of permanent mounting medium to the tissue section and place a coverslip, avoiding air bubbles.
-
Allow the slides to dry before microscopic examination.
IV. Visualization and Data Interpretation
-
Positive Staining: The presence of a brown precipitate indicates the location of the target antigen.
-
Negative Control: A section incubated without the primary antibody should show no specific staining.
-
Positive Control: A tissue known to express the target antigen should be included to verify the protocol and antibody performance.
-
Localization: Note the subcellular localization of the staining (e.g., nuclear, cytoplasmic, membranous).
-
Intensity: Staining intensity can be scored (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, 3+ for strong).
V. Experimental Workflow and Signaling Pathway Diagrams
Caption: Immunohistochemistry (IHC) workflow from tissue preparation to final analysis.
Caption: Indirect IHC detection pathway illustrating signal amplification.
VI. Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Staining | Primary antibody omitted or inactive | Ensure primary antibody was added; use a new antibody aliquot. |
| Inadequate antigen retrieval | Optimize retrieval method (buffer pH, time, temperature).[4] | |
| Incorrect secondary antibody | Use a secondary antibody that recognizes the primary antibody's host species. | |
| High Background | Primary antibody concentration too high | Titrate the primary antibody to a higher dilution. |
| Inadequate blocking | Increase blocking time or try a different blocking reagent.[5] | |
| Endogenous peroxidase activity | Ensure the peroxidase blocking step was performed correctly. | |
| Non-specific secondary antibody binding | Use a pre-adsorbed secondary antibody; ensure proper blocking.[5] | |
| Non-Specific Staining | Tissue drying during incubation | Use a humidified chamber for all incubation steps. |
| Fixation artifacts | Ensure proper and timely tissue fixation. |
This protocol provides a solid foundation for performing immunohistochemistry. For any new antibody or tissue type, optimization of parameters such as antibody dilution and antigen retrieval conditions is highly recommended to achieve specific and reproducible results.
References
Application Note and Protocols: Flow Cytometry Analysis of Cellular Responses to Dodma Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodma is a novel investigational compound demonstrating potential as an anti-neoplastic agent. Preliminary studies suggest that this compound may induce cell cycle arrest and apoptosis in various cancer cell lines. Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of action of new therapeutic candidates like this compound. This document provides detailed protocols for analyzing the effects of this compound treatment on cancer cells using flow cytometry, focusing on apoptosis, cell cycle progression, and immunophenotyping.
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry analyses of a human colorectal cancer cell line (HCT116) treated with increasing concentrations of this compound for 48 hours.
Table 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| This compound (10 µM) | 75.6 ± 3.5 | 15.8 ± 1.2 | 5.4 ± 0.8 | 3.2 ± 0.6 |
| This compound (25 µM) | 42.1 ± 4.2 | 38.9 ± 2.8 | 15.7 ± 1.9 | 3.3 ± 0.7 |
| This compound (50 µM) | 15.3 ± 2.9 | 55.4 ± 3.1 | 25.1 ± 2.5 | 4.2 ± 0.9 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55.3 ± 2.8 | 30.1 ± 1.9 | 14.6 ± 1.2 |
| This compound (10 µM) | 68.7 ± 3.1 | 20.5 ± 1.5 | 10.8 ± 0.9 |
| This compound (25 µM) | 75.2 ± 3.5 | 15.3 ± 1.3 | 9.5 ± 0.8 |
| This compound (50 µM) | 82.1 ± 4.0 | 10.2 ± 1.1 | 7.7 ± 0.7 |
Table 3: Immunophenotyping of Immune Checkpoint Marker Expression
| Treatment Group | % PD-L1 Positive Cells | Mean Fluorescence Intensity (MFI) of PD-L1 |
| Vehicle Control | 12.5 ± 1.5 | 1500 ± 250 |
| This compound (10 µM) | 25.8 ± 2.1 | 3200 ± 450 |
| This compound (25 µM) | 45.3 ± 3.2 | 5800 ± 600 |
| This compound (50 µM) | 68.7 ± 4.5 | 8900 ± 750 |
Experimental Protocols
Protocol 1: Apoptosis Assay using Annexin V and Propidium Iodide
Objective: To quantify the percentage of cells undergoing apoptosis and necrosis following this compound treatment.
Materials:
-
HCT116 cells
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with vehicle control (DMSO) or varying concentrations of this compound (10, 25, 50 µM) for 48 hours.
-
Harvest cells by trypsinization and wash once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
Protocol 2: Cell Cycle Analysis using Propidium Iodide
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
HCT116 cells
-
This compound
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat HCT116 cells with this compound as described in Protocol 1.
-
Harvest cells and wash once with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Protocol 3: Immunophenotyping of Cell Surface Markers
Objective: To assess the modulation of cell surface protein expression (e.g., PD-L1) by this compound.
Materials:
-
HCT116 cells
-
This compound
-
Complete cell culture medium
-
PBS
-
FACS Buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated anti-human PD-L1 antibody (e.g., PE-conjugated)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Treat HCT116 cells with this compound as described in Protocol 1.
-
Harvest cells and wash once with cold PBS.
-
Resuspend the cells in FACS Buffer at a concentration of 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add the anti-human PD-L1 antibody or the corresponding isotype control to the respective tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS Buffer.
-
Resuspend the final cell pellet in 500 µL of FACS Buffer.
-
Analyze the samples on a flow cytometer.
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Caption: General workflow for flow cytometry analysis of this compound-treated cells.
Caption: Logical diagram illustrating the cellular consequences of this compound treatment.
Application Note: Mass Spectrometry Settings for the Identification of Cationic Lipids such as DODMA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic ionizable lipids, such as the hypothetical molecule (1,2-dioleoyl-3-dimethylammonium-propane), are critical components in lipid nanoparticle (LNP) formulations for the delivery of nucleic acid therapeutics. Their chemical structure dictates the efficacy and safety of the drug product, making their precise identification and characterization a crucial aspect of drug development and quality control. Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful analytical technique for the structural elucidation and quantification of these lipids. This application note provides a detailed protocol and recommended MS settings for the identification of cationic lipids like DODMA.
Principles of Mass Spectrometry for Cationic Lipid Identification
LC-MS/MS is the method of choice for the analysis of complex lipids. The LC system separates the lipid of interest from other components in the sample matrix, reducing ion suppression and allowing for clearer MS analysis. Once introduced into the mass spectrometer, the lipid molecules are ionized, typically using electrospray ionization (ESI). The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). For structural confirmation, precursor ions are subjected to fragmentation through tandem mass spectrometry (MS/MS), and the resulting fragment ions provide a fingerprint for the molecule's structure.
Experimental Protocols
Sample Preparation: Extraction of Cationic Lipids from LNP Formulations
A robust sample preparation protocol is essential for accurate analysis. The following is a general procedure for extracting lipids from an LNP formulation.
-
Reagents and Materials:
-
Chloroform
-
Methanol
-
Water (LC-MS grade)
-
LNP formulation containing the cationic lipid
-
Vortex mixer
-
Centrifuge
-
-
Extraction Procedure (Bligh-Dyer Method): a. To 100 µL of the LNP formulation, add 375 µL of a chloroform:methanol (1:2, v/v) mixture. b. Vortex the mixture vigorously for 1 minute to ensure thorough mixing. c. Add 125 µL of chloroform and vortex for another minute. d. Add 125 µL of water and vortex for a final minute. e. Centrifuge the sample at 2000 x g for 10 minutes to induce phase separation. f. Carefully collect the lower organic phase, which contains the lipids, using a glass syringe. g. Dry the extracted lipids under a stream of nitrogen gas. h. Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis, such as methanol or isopropanol.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
The following parameters provide a starting point for developing a robust LC-MS/MS method for cationic lipid identification. Optimization may be required based on the specific lipid and instrumentation used.
Table 1: Recommended LC-MS/MS Parameters for Cationic Lipid Identification
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium formate |
| Mobile Phase B | Acetonitrile:Isopropanol (10:90, v/v) with 0.1% formic acid |
| Gradient | Start at 30% B, increase to 100% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Source Temperature | 150°C |
| MS Scan Parameters | |
| Scan Mode | Full Scan (MS1) and Data-Dependent Acquisition (DDA) for MS/MS |
| Mass Range (MS1) | m/z 100-1200 |
| Scan Time | 0.2 seconds |
| MS/MS Fragmentation | |
| Activation Type | Collision-Induced Dissociation (CID) |
| Collision Energy | Ramped (e.g., 20-40 eV) to generate a rich fragmentation spectrum |
| Isolation Window | 1.0 m/z |
Data Analysis
-
Full Scan (MS1) Analysis:
-
Extract the ion chromatogram for the theoretical m/z of the protonated cationic lipid molecule [M+H]⁺.
-
Confirm the presence of a peak at the expected retention time.
-
-
MS/MS Spectrum Analysis:
-
Analyze the MS/MS spectrum acquired for the precursor ion.
-
Identify characteristic fragment ions. For many cationic lipids, a key fragment is the loss of the lipid tails, resulting in a prominent headgroup fragment.
-
Visualizations
Caption: Experimental workflow for cationic lipid identification.
Caption: Proposed fragmentation pathway for a generic cationic lipid.
Conclusion
This application note provides a comprehensive framework for the identification of cationic lipids like this compound using LC-MS/MS. The provided protocols and parameters serve as a robust starting point for method development. Careful optimization of sample preparation, liquid chromatography, and mass spectrometry settings will ensure accurate and reliable characterization of these critical components in drug delivery systems. The structural information gained from this analysis is invaluable for ensuring the quality, consistency, and performance of lipid nanoparticle-based therapeutics.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DODMA Instability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing the instability of 1,2-dioleoyl-3-dimethylammonium-propane (DODMA) in aqueous solutions. The following sections offer insights into common challenges, detailed experimental protocols, and data-driven recommendations to ensure the stability and performance of your this compound-based formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound instability in aqueous solutions?
A1: this compound, as a cationic lipid with ester linkages, is susceptible to two primary degradation pathways in aqueous environments:
-
Hydrolysis: The ester bonds in the this compound molecule can be cleaved by water, a process that is significantly influenced by pH. This hydrolysis leads to the formation of 1,2-dioleoyl-sn-glycerol and dimethylamine, which can alter the physicochemical properties and biological activity of your formulation.
-
Aggregation: As an amphiphilic molecule, this compound can self-assemble into aggregates or micelles in aqueous solutions. The stability of these aggregates can be affected by factors such as pH, ionic strength, and temperature, potentially leading to precipitation and loss of function.
Q2: How does pH affect the stability of this compound?
A2: The rate of ester hydrolysis is highly dependent on pH. Generally, ester hydrolysis is catalyzed by both acids and bases. This means that this compound will be least stable at very low and very high pH values. The optimal pH for minimizing hydrolysis is typically in the neutral to slightly acidic range. For this compound-based lipid nanoparticles (LNPs), a pH of around 4-6 is often used during formulation to ensure the cationic headgroup is protonated, facilitating the encapsulation of nucleic acids, while still maintaining reasonable stability.
Q3: What are the signs of this compound degradation in my formulation?
A3: Degradation of this compound can manifest in several ways, including:
-
Changes in particle size and polydispersity: An increase in the average particle size or polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS) can indicate aggregation or fusion of lipid nanoparticles.
-
Shift in zeta potential: Hydrolysis of the cationic headgroup can lead to a decrease in the positive surface charge of the liposomes, which can be monitored by measuring the zeta potential.
-
Decreased encapsulation efficiency: Degradation of this compound can compromise the integrity of the lipid bilayer, leading to the leakage of encapsulated cargo.
-
Reduced biological activity: The ultimate indicator of instability is a decrease in the desired biological effect, such as reduced transfection efficiency for gene delivery applications.[1]
Q4: How should I store my this compound stock solutions and formulations?
A4: To minimize degradation, this compound and this compound-containing formulations should be stored under specific conditions:
-
Temperature: For long-term storage, it is recommended to store this compound stock solutions in an organic solvent (e.g., ethanol) at -20°C or -80°C. Aqueous formulations of this compound-based LNPs are often stored frozen, but repeated freeze-thaw cycles should be avoided as they can lead to particle aggregation. The use of cryoprotectants like sucrose or trehalose is highly recommended for frozen storage.
-
Light: Protect from light to prevent potential photo-degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the unsaturated oleoyl chains.
Troubleshooting Guides
Issue 1: Increased Particle Size and Polydispersity Over Time
| Potential Cause | Troubleshooting Step |
| Aggregation | 1. Optimize pH and Buffer: Ensure the pH of your aqueous solution is in the optimal range for stability (typically pH 4-7). Certain buffer components can promote aggregation; consider screening different buffers (e.g., citrate, phosphate, HEPES). 2. Control Ionic Strength: High salt concentrations can sometimes screen surface charges and lead to aggregation. Evaluate the effect of ionic strength on your formulation. 3. Incorporate PEGylated Lipids: The inclusion of a small percentage (1-5 mol%) of a PEGylated lipid (e.g., DMG-PEG 2000) in your LNP formulation can provide a steric barrier that prevents aggregation. |
| Fusion of Liposomes | 1. Check Storage Temperature: Avoid storing aqueous formulations at room temperature for extended periods. For frozen storage, ensure a rapid freezing process and minimize freeze-thaw cycles. 2. Add Cryoprotectants: For formulations that will be frozen, add cryoprotectants such as sucrose or trehalose (typically at 5-10% w/v) to the buffer to protect the liposomes during freezing and thawing. |
| Hydrolysis Leading to Structural Changes | 1. Monitor pH: Regularly check the pH of your solution, as hydrolysis can lead to changes in pH that further accelerate degradation. 2. Characterize Degradation: Use analytical techniques like HPLC or LC-MS to quantify the extent of this compound degradation. |
Issue 2: Decreased Encapsulation Efficiency or Leakage of Cargo
| Potential Cause | Troubleshooting Step |
| This compound Hydrolysis | 1. Formulate at Optimal pH: Prepare your LNPs in a buffer with a pH that balances the need for a protonated headgroup (for nucleic acid complexation) and chemical stability. 2. Minimize Formulation Time: Reduce the time the formulation is exposed to aqueous conditions at elevated temperatures. |
| Suboptimal Lipid Composition | 1. Adjust Helper Lipid Ratio: The ratio of this compound to helper lipids (e.g., DOPE, DSPC, cholesterol) is critical for bilayer stability. Systematically vary the molar ratios of the lipid components to optimize for maximum encapsulation and retention. |
| Inefficient Encapsulation Process | 1. Optimize Formulation Parameters: For methods like microfluidics or ethanol injection, parameters such as flow rates, solvent composition, and temperature can significantly impact encapsulation efficiency. |
Data Presentation
The stability of this compound is highly pH-dependent. The following table summarizes the expected trend of the first-order hydrolysis rate constant (k) for a typical ester-containing lipid like this compound at different pH values and temperatures. Note: This is generalized data, and specific rates for this compound should be determined experimentally.
| pH | Temperature (°C) | Expected Hydrolysis Rate Constant (k) (s⁻¹) - Relative Trend |
| 2 | 25 | High |
| 4 | 25 | Low |
| 7 | 25 | Moderate |
| 10 | 25 | Very High |
| 7 | 4 | Low |
| 7 | 37 | High |
Experimental Protocols
Protocol 1: Assessment of this compound LNP Stability by Dynamic Light Scattering (DLS)
This protocol outlines the procedure for monitoring the stability of this compound-containing lipid nanoparticles by measuring particle size (Z-average) and polydispersity index (PDI) over time.
Materials:
-
This compound LNP formulation
-
Appropriate aqueous buffer (e.g., citrate buffer, pH 4.0)
-
DLS instrument (e.g., Malvern Zetasizer)
-
Low-volume disposable cuvettes
Procedure:
-
Prepare the this compound LNP formulation according to your established protocol.
-
Immediately after preparation (t=0), dilute a small aliquot of the LNP dispersion in the appropriate buffer to a suitable concentration for DLS analysis (typically a 1:100 to 1:1000 dilution).
-
Transfer the diluted sample to a clean DLS cuvette.
-
Set the parameters on the DLS instrument, including the dispersant properties (viscosity and refractive index of the buffer) and the measurement temperature.
-
Perform the DLS measurement to obtain the Z-average particle size and the PDI.
-
Store the bulk LNP formulation under the desired storage conditions (e.g., 4°C, -20°C, or room temperature).
-
At specified time points (e.g., 1, 3, 7, 14, and 30 days), repeat steps 2-5 with an aliquot from the stored formulation.
-
Plot the Z-average and PDI as a function of time to assess the stability of the formulation. An increase in either value indicates potential instability.
Protocol 2: Analysis of this compound Hydrolysis by HPLC
This protocol provides a general framework for quantifying the degradation of this compound in an aqueous solution using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solution in an aqueous buffer
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
C18 reverse-phase HPLC column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
This compound reference standard
-
Degradation products reference standards (if available)
Procedure:
-
Prepare a solution of this compound in the desired aqueous buffer at a known concentration.
-
Incubate the solution under the desired stress conditions (e.g., specific pH and temperature).
-
At various time points, withdraw an aliquot of the solution.
-
Inject the sample onto the HPLC system.
-
Elute the components using a gradient of mobile phase A and B. A typical gradient might be:
-
0-5 min: 80% B
-
5-15 min: Ramp to 100% B
-
15-20 min: Hold at 100% B
-
20-21 min: Return to 80% B
-
21-25 min: Re-equilibrate at 80% B
-
-
Monitor the elution of this compound and its degradation products using the detector.
-
Quantify the peak area of this compound at each time point.
-
Plot the concentration of this compound as a function of time to determine the degradation kinetics. If degradation products are known and standards are available, they can also be quantified.
Mandatory Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for this compound instability.
References
Technical Support Center: Optimizing DODMA for In-Vitro Assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for optimizing the concentration of 1,2-dioleyloxy-N,N-dimethyl-3-aminopropane (DODMA) in in-vitro assays.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound-based lipid nanoparticles (LNPs).
Q1: My transfection efficiency is low. How can I optimize the this compound formulation?
A1: Low transfection efficiency is a common issue that can be addressed by systematically optimizing the LNP formulation and the transfection protocol. Key factors to consider include the molar ratio of lipids, the ratio of cationic lipid to nucleic acid, and the overall health of the cells.
Data Presentation: LNP Formulation Ratios
A well-formulated LNP containing this compound typically includes a helper lipid, cholesterol, and a PEGylated lipid to ensure stability and efficient delivery. The molar ratios of these components are critical for performance.[1]
| Component | Role | Recommended Molar Ratio (%) |
| This compound | Cationic Lipid (for nucleic acid complexation and endosomal escape) | 40 - 50 |
| Helper Lipid (e.g., DOPE, EggPC) | Fusogenic Lipid (aids in endosomal escape) | 15 - 40 |
| Cholesterol | Structural Stability | 35 - 50 |
| PEG-Lipid (e.g., DMG-PEG2000) | Stability & Circulation Time (prevents aggregation) | 0.5 - 5 |
Note: These are starting recommendations. The optimal ratio is cell-type dependent and should be determined empirically.[2]
Experimental Workflow for Optimization
The following workflow illustrates the steps for optimizing your this compound-based transfection experiment.
References
Technical Support Center: Overcoming DODMA Resistance in Cell Lines
Frequently Asked Questions (FAQs)
Q1: My cell line is showing decreased sensitivity to DODMA over time. What are the possible reasons?
Several factors can contribute to the development of resistance to a cytotoxic agent like this compound. The most common mechanisms of multidrug resistance include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[1][2][3]
-
Altered Drug Target: Genetic mutations in the molecular target of this compound can prevent the drug from binding effectively.[1][2][4]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K-Akt-mTOR can promote cell survival and override the apoptotic signals induced by the drug.[1][5]
-
Changes in Drug Metabolism: Cells may develop mechanisms to metabolize and inactivate the drug more efficiently.
-
Epithelial to Mesenchymal Transition (EMT): Cells undergoing EMT can acquire stem-cell-like properties, making them more resistant to various therapies.[2]
Q2: How can I confirm that my cell line has developed resistance to this compound?
The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value indicates the acquisition of resistance.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in my experiments.
Inconsistent IC50 values can arise from several experimental variables. Here’s a troubleshooting guide:
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Ensure consistent cell numbers are seeded in each well. Create a standard operating procedure (SOP) for cell counting and seeding. |
| Drug Preparation and Storage | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Store the stock solution according to the manufacturer's instructions to avoid degradation. |
| Incubation Time | Use a consistent incubation time for drug exposure across all experiments. |
| Cell Line Passage Number | High passage numbers can lead to genetic drift and altered phenotypes. Use cells within a defined, low passage number range for all resistance studies. |
| Reagent Variability | Use the same lot of media, serum, and assay reagents to minimize variability. |
Problem 2: My cells are showing resistance to this compound, but the known target of this compound is not mutated.
Resistance can be target-independent.[4] Consider investigating "off-target" resistance mechanisms:
-
Assess Drug Efflux: Use flow cytometry to check for increased efflux of fluorescent substrates like Rhodamine 123. This can indicate overexpression of ABC transporters.
-
Analyze Signaling Pathways: Use techniques like Western blotting or phospho-protein arrays to check for the activation of pro-survival pathways such as PI3K/Akt or MAPK.[5]
-
Combination Therapy: Investigate the use of inhibitors for known resistance pathways in combination with this compound to see if sensitivity can be restored.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to assess the cytotoxicity of this compound and determine the IC50 value.
Materials:
-
Parental (sensitive) and suspected this compound-resistant cell lines
-
This compound compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
-
Hypothetical IC50 Data:
| Cell Line | IC50 of this compound (µM) | Fold Resistance |
| Parental HeLa | 2.5 | 1 |
| This compound-Resistant HeLa | 55.8 | 22.3 |
Protocol 2: Assessment of P-glycoprotein (P-gp) Efflux Activity
This protocol uses flow cytometry to measure the activity of the P-gp drug efflux pump.
Materials:
-
Parental and this compound-resistant cells
-
Rhodamine 123 (a fluorescent substrate for P-gp)
-
Verapamil or Cyclosporin A (P-gp inhibitors)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend them in a serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment (Control):
-
Pre-incubate a subset of cells with a P-gp inhibitor (e.g., 50 µM Verapamil) for 30 minutes at 37°C.
-
-
Rhodamine 123 Staining:
-
Add Rhodamine 123 to all cell suspensions to a final concentration of 1 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells twice with ice-cold PBS.
-
-
Flow Cytometry:
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC).
-
-
Data Analysis:
-
Compare the mean fluorescence intensity (MFI) of the parental and resistant cells. A lower MFI in the resistant cells indicates higher efflux of Rhodamine 123.
-
The MFI of the resistant cells treated with the P-gp inhibitor should increase, confirming that the efflux is P-gp mediated.
-
Hypothetical Flow Cytometry Data:
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) |
| Parental HeLa | Rhodamine 123 | 850 |
| This compound-Resistant HeLa | Rhodamine 123 | 250 |
| This compound-Resistant HeLa | Rhodamine 123 + Verapamil | 780 |
Visualizations
Caption: Workflow for developing and characterizing this compound-resistant cell lines.
Caption: Mechanism of P-glycoprotein mediated drug efflux.
References
- 1. researchgate.net [researchgate.net]
- 2. oaepublish.com [oaepublish.com]
- 3. Mechanisms of Drug Resistance in Cancer Cells: A Chemical Perspective [zenodo.org]
- 4. international-biopharma.com [international-biopharma.com]
- 5. Mapping the pathways of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of DODMA-Based Lipid Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects associated with the use of 1,2-dioleyloxy-N,N-dimethyl-3-aminopropane (DODMA) in lipid nanoparticle (LNP) formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target toxicity observed with this compound-containing LNPs?
A1: this compound is an ionizable cationic lipid designed to be less toxic than permanently charged cationic lipids because it is neutral at physiological pH and becomes protonated in the acidic environment of the endosome, facilitating cargo release.[1][2] However, off-target toxicity can still occur, primarily through the following mechanisms:
-
Induction of Reactive Oxygen Species (ROS): Cationic lipids can lead to an increase in cellular ROS, such as hydrogen peroxide and lipid peroxidation, which can cause oxidative stress and subsequent cell death.[3]
-
Increased Intracellular Calcium Levels: Disruption of calcium homeostasis can trigger various downstream signaling pathways leading to apoptosis.
-
Cell Membrane Destabilization: The cationic nature of this compound, particularly at lower pH, can lead to interactions with and destabilization of cellular and endosomal membranes.[4]
-
Immune Response: Certain components of LNPs, such as PEGylated lipids, can sometimes trigger an immune response, leading to the production of anti-PEG antibodies and accelerated blood clearance of subsequent doses.
Q2: How can I reduce the cytotoxicity of my this compound-LNP formulation?
A2: Reducing the cytotoxicity of this compound-LNPs involves a multi-pronged approach focusing on formulation optimization and the potential use of mitigating agents. Key strategies include:
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Optimize LNP Composition: The molar ratio of the lipid components (this compound, helper lipid, cholesterol, and PEG-lipid) is critical. Systematically varying these ratios can lead to formulations with lower toxicity while maintaining efficacy.
-
Modify Helper Lipid and Cholesterol Content: The choice and concentration of helper lipids (e.g., DOPE, DSPC) and cholesterol can significantly impact LNP stability and toxicity. For instance, a higher DOPE and lower cholesterol molar ratio has been shown to enhance transfection in cardiomyocytes with reduced toxicity.[5]
-
Adjust the N/P Ratio: The ratio of the amine groups in the cationic lipid (N) to the phosphate groups of the nucleic acid cargo (P) influences both encapsulation efficiency and cytotoxicity. Reducing the N/P ratio can decrease toxicity but may also affect encapsulation.[6]
-
Incorporate ROS Scavengers or Calcium Channel Blockers: For in vitro experiments, co-incubation with ROS scavengers (e.g., Edaravone) or calcium channel blockers can help mitigate toxicity.[7]
Q3: Can the structure of the PEG-lipid affect the off-target effects of this compound-LNPs?
A3: Yes, the characteristics of the PEG-lipid, including the length of the polyethylene glycol (PEG) chain and the nature of the lipid anchor, can influence the in vivo behavior and toxicity of LNPs. Longer PEG chains can create a more effective steric barrier, reducing protein adsorption and recognition by the immune system. However, excessive PEGylation can also hinder cellular uptake. The choice of PEG-lipid should be optimized to balance circulation time and cellular delivery.
Q4: Are there alternatives to this compound that exhibit lower toxicity?
A4: Yes, the field of ionizable lipids is rapidly evolving, with a focus on developing lipids with improved efficacy and safety profiles. Strategies to reduce toxicity through chemical modification include:
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Biodegradable Lipids: Incorporating biodegradable components into the lipid structure allows the LNPs to break down into non-toxic metabolites after delivering their cargo.
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Novel Head Groups and Linkers: Modifying the head group of the ionizable lipid or the linker connecting the head group to the lipid tails can alter the pKa and overall charge characteristics, leading to reduced toxicity. For example, substituting ionizable lipids with trehalose glycolipids has been shown to decrease toxicity.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High in vitro cytotoxicity | Suboptimal LNP formulation (molar ratios, N/P ratio). | Systematically screen different molar ratios of this compound, helper lipid, cholesterol, and PEG-lipid. A common starting point for a this compound-based formulation is a molar ratio of 45:15:35:5 (this compound:EggPC:Cholesterol:PEG-lipid).[1] Titrate the N/P ratio to find the optimal balance between encapsulation and cell viability. |
| High concentration of LNPs. | Perform a dose-response curve to determine the IC50 of your LNP formulation and use the lowest effective concentration. | |
| Inherent sensitivity of the cell line. | Test the formulation on a panel of cell lines to assess cell-type-specific toxicity. Consider co-incubation with a ROS scavenger or a calcium channel blocker as a mitigation strategy in your experimental setup. | |
| Unexpected in vivo toxicity (e.g., elevated liver enzymes) | Off-target accumulation in the liver. | Modify the LNP formulation to alter biodistribution. Reducing the cholesterol molar percentage in LNPs has been shown to decrease expression in the liver after intramuscular administration.[9] |
| Immune response to LNP components. | Consider using alternative PEG lipids or PEG alternatives like poly(carboxybetaine) (PCB) lipids to reduce potential immunogenicity. | |
| Low transfection efficiency with reduced toxicity formulation | Poor endosomal escape. | Ensure the pKa of your this compound-containing LNP is in the optimal range (around 6.2-6.7) to facilitate protonation in the endosome and subsequent cargo release. The combination of permanently ionized (e.g., DOTMA) and ionizable (e.g., this compound) lipids has been shown to enhance gene silencing.[10] |
| Inefficient cellular uptake. | Optimize the PEG-lipid content. While high PEGylation reduces toxicity, it can also decrease cellular uptake. A balance must be struck. |
Data Presentation
Table 1: Effect of LNP Composition on In Vivo Toxicity
| Formulation | Cationic Lipid | Molar Ratio (Cationic:Helper:Cholesterol:PEG) | Key Toxicity Finding | Reference |
| LNP-DP1 | This compound | 45:15:35:5 (EggPC as helper) | No significant increase in serum ALT and AST in mice at 2.5 mg/kg. | [1] |
| Cholesterol-varied LNPs | MC3 | 50:10:40:1.5 (DSPC as helper) | Standard formulation. | [9] |
| MC3 | 50:10:20:1.5 (DSPC as helper) | Decreased protein expression in the liver compared to 40 mol% cholesterol. | [9] | |
| MC3 | 50:10:10:1.5 (DSPC as helper) | Further decreased protein expression in the liver. | [9] |
Table 2: In Vitro Cytotoxicity of Cationic Lipid-Containing Nanoparticles
| Cationic Lipid | Cell Line | IC50 (µg/mL) | Key Observation | Reference |
| DOTAP | J774A.1 | > 34.1 (N/P 34:1) | Cytotoxicity decreased with lower N/P ratios (12:1, 16:1, 20:1). | [6] |
| DOTAP | J774A.1 | 26.1 ± 3.97 (N/P 12:1) | Lower N/P ratio reduced toxicity. | [6] |
| DOTAP | J774A.1 | 26.5 ± 5.92 (N/P 16:1) | Lower N/P ratio reduced toxicity. | [6] |
| DOTAP | J774A.1 | 23.9 ± 5.73 (N/P 20:1) | Lower N/P ratio reduced toxicity. | [6] |
Experimental Protocols
Protocol 1: Formulation of this compound-Based LNPs
This protocol describes a common method for preparing this compound-containing LNPs encapsulating nucleic acids.
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Lipid Stock Preparation:
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Prepare individual stock solutions of this compound, a helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine - DOPE), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) in ethanol.
-
-
Lipid Mixture Preparation:
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In an RNase-free microcentrifuge tube, combine the lipid stock solutions at the desired molar ratio (e.g., this compound:DOPE:Cholesterol:PEG-lipid at 50:10:38.5:1.5).
-
-
Nucleic Acid Preparation:
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Dilute the nucleic acid cargo (mRNA, siRNA) in an acidic aqueous buffer (e.g., 10 mM sodium acetate, pH 4.0).
-
-
LNP Formation (Microfluidic Mixing):
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Use a microfluidic mixing device (e.g., NanoAssemblr).
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Load the lipid mixture (in ethanol) into one syringe and the nucleic acid solution into another.
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Set the desired flow rate ratio (typically 3:1 aqueous to ethanol) and total flow rate.
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Initiate mixing to allow for the self-assembly of LNPs.
-
-
Purification and Buffer Exchange:
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Dialyze the resulting LNP solution against phosphate-buffered saline (PBS), pH 7.4, using a dialysis cassette (e.g., 10 kDa MWCO) for at least 2 hours to remove ethanol and exchange the buffer.
-
-
Characterization:
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Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
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Determine nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
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Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
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Cell Seeding:
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Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
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LNP Treatment:
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Prepare serial dilutions of your this compound-LNP formulation in cell culture medium.
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Remove the old medium from the cells and add the LNP-containing medium. Include a vehicle control (e.g., PBS) and an untreated control.
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Incubation:
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Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition:
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Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
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Formazan Solubilization:
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Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
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Absorbance Measurement:
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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-
Data Analysis:
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Calculate cell viability as a percentage of the untreated control. Plot the results to determine the IC50 value.
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Protocol 3: Mitigation of Cytotoxicity with a ROS Scavenger (Edaravone)
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Cell Seeding:
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Follow step 1 of the MTT assay protocol.
-
-
Co-incubation or Post-treatment:
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Co-incubation: Prepare LNP dilutions in a medium also containing the ROS scavenger Edaravone at a non-toxic concentration (e.g., 10 µM). Add this medium to the cells.
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Post-treatment: Treat cells with the LNP formulation for a short period (e.g., 4 hours). Remove the LNP-containing medium and replace it with a fresh medium containing Edaravone.
-
-
Incubation and Analysis:
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Incubate for the desired period and assess cell viability using the MTT assay as described above. A significant increase in cell viability in the presence of the ROS scavenger suggests that oxidative stress is a major contributor to the cytotoxicity.[7]
-
Visualizations
Caption: Cationic lipid-induced off-target signaling pathway.
References
- 1. Cationic Lipid Nanoparticles for Therapeutic Delivery of siRNA and miRNA to Murine Liver Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Cargo-Free Nanoparticles Containing Cationic Lipids Induce Reactive Oxygen Species and Cell Death in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sartorius.com [sartorius.com]
- 7. liposomes.ca [liposomes.ca]
- 8. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Cholesterol Content of Lipid Composition in mRNA-LNPs on the Protein Expression in the Injected Site and Liver After Local Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unable to Proceed: "Dodma" Not Identified as a Subject of Experimental Research
Our comprehensive search for "Dodma" within scientific and research contexts has not yielded any information related to a specific molecule, chemical compound, experimental protocol, or biological substance that would be the subject of a technical support center for researchers. The term "this compound" as a topic for experimental variability and reproducibility issues appears to be based on a misunderstanding or a typographical error.
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The University of Dodoma (UDOM): A public university located in the capital city of Tanzania.
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The Department of Disaster Management Affairs (this compound): A government agency in Malawi responsible for coordinating disaster risk management.[1]
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References
Technical Support Center: Dodma Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Dodma (1,2-dioleyloxy-3-dimethylaminopropane) synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis. For optimal results, refer to the detailed experimental protocol provided below.
Common Problems and Solutions
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| DOD-001 | Low or No Product Yield | 1. Reagent Quality: Impure or degraded starting materials (Oleyl alcohol, 3-Dimethylamino-1,2-propanediol), or reagents (DIAD, Triphenylphosphine). 2. Incomplete Reaction: Insufficient reaction time or incorrect temperature. 3. Moisture Contamination: Presence of water in the reaction solvent or on glassware. | 1. Reagent Quality: Use high-purity, anhydrous reagents. Verify the purity of starting materials via NMR or GC-MS. Use freshly opened or properly stored DIAD. 2. Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding a slight excess of DIAD and triphenylphosphine. Ensure the reaction temperature is maintained at -10 to 0 °C during DIAD addition and for the subsequent 2 hours. 3. Moisture Contamination: Use anhydrous toluene. Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| DOD-002 | Presence of a Major Impurity (Side Product) | 1. Side reaction with DIAD: The nucleophile (3-Dimethylamino-1,2-propanediol) may react with the DIAD byproduct. 2. Formation of Triphenylphosphine Oxide: This is a common byproduct of the Mitsunobu reaction. | 1. Controlled Addition: Add DIAD dropwise to the reaction mixture at a low temperature (-10 to 0 °C) to minimize side reactions. 2. Purification: Triphenylphosphine oxide can be removed during the purification step. It is often less soluble in non-polar solvents used for chromatography. |
| DOD-003 | Difficult Purification | 1. Co-elution of Product and Byproducts: The polarity of this compound and certain byproducts may be similar, making chromatographic separation challenging. 2. Emulsion during Workup: The amphiphilic nature of this compound can lead to the formation of emulsions during aqueous extraction. | 1. Chromatographic Optimization: Use a gradient elution method for column chromatography, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate). Adding a small amount of a tertiary amine like triethylamine to the mobile phase can improve the peak shape and separation of amine-containing compounds. 2. Workup Modification: Use brine (saturated NaCl solution) to break up emulsions during the aqueous wash steps. Centrifugation can also aid in phase separation. |
| DOD-004 | Inconsistent Yields Between Batches | 1. Variability in Reagent Purity: Different lots of reagents may have varying purity levels. 2. Inconsistent Reaction Conditions: Fluctuations in temperature, reaction time, or stirring speed. | 1. Reagent Standardization: Qualify new batches of reagents before use in large-scale synthesis. 2. Process Control: Maintain strict control over all reaction parameters. Use a temperature-controlled bath and a calibrated magnetic stirrer. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: With optimized conditions and high-purity reagents, a crude yield of over 95% can be achieved.[1] The final yield after purification will depend on the efficiency of the purification method.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, with a small amount of triethylamine. The disappearance of the starting materials (oleyl alcohol and 3-dimethylamino-1,2-propanediol) and the appearance of the this compound spot will indicate the reaction's progress.
Q3: What are the critical parameters to control for a high yield?
A3: The most critical parameters are the exclusion of moisture, the purity of the reagents (especially DIAD), and precise temperature control during the addition of DIAD.
Q4: What are the common byproducts in this synthesis?
A4: The most common byproduct is triphenylphosphine oxide. Other potential impurities can arise from side reactions of the azodicarboxylate.
Q5: How should the reagents be stored?
A5: Oleyl alcohol and 3-Dimethylamino-1,2-propanediol should be stored under an inert atmosphere. Diisopropyl azodicarboxylate (DIAD) is light-sensitive and should be stored in a dark bottle at a low temperature. Triphenylphosphine is air-sensitive and should be stored in a tightly sealed container under an inert atmosphere.
Experimental Protocol: Synthesis of this compound
This protocol is based on a known synthetic route for this compound.[1]
Materials:
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Oleyl alcohol (Mw=268.48 g/mol )
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3-Dimethylamino-1,2-propanediol (Mw=119.16 g/mol )
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Triphenylphosphine (Mw=262.29 g/mol )
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Diisopropyl azodicarboxylate (DIAD) (Mw=202.21 g/mol )
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Anhydrous Toluene
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Argon or Nitrogen gas
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Standard laboratory glassware (three-necked flask, dropping funnel, etc.)
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Magnetic stirrer and stir bar
-
Temperature-controlled bath
Procedure:
-
Reaction Setup:
-
In a flame-dried 500 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, add oleyl alcohol (26.85 g, 0.1 mol, 1.0 eq), 3-dimethylamino-1,2-propanediol (14.30 g, 0.12 mol, 1.2 eq), and triphenylphosphine (31.47 g, 0.12 mol, 1.2 eq).
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Add 270 mL of anhydrous toluene to the flask.
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Stir the mixture until all solids are dissolved.
-
-
Reaction Execution:
-
Cool the reaction mixture to -10 °C using a suitable cooling bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (24.27 g, 0.12 mol, 1.2 eq) dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains between -10 and 0 °C.
-
After the addition is complete, continue to stir the reaction mixture at -10 to 0 °C for 2 hours.
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Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, allow the mixture to warm to room temperature.
-
Filter the reaction mixture to remove any precipitated byproducts (e.g., triphenylphosphine oxide).
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate with 0.5% triethylamine.
-
Quantitative Data Summary
| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| Oleyl alcohol | 268.48 | 0.1 | 1.0 | 26.85 g |
| 3-Dimethylamino-1,2-propanediol | 119.16 | 0.12 | 1.2 | 14.30 g |
| Triphenylphosphine | 262.29 | 0.12 | 1.2 | 31.47 g |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 0.12 | 1.2 | 24.27 g |
| Toluene | - | - | - | 270 mL |
Visualizations
References
Technical Support Center: DODMA Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1,2-dioleoyl-3-dimethylaminopropane (DODMA) to prevent its degradation. Adherence to these guidelines is critical for ensuring the integrity and performance of this compound in experimental settings, particularly in the formulation of lipid nanoparticles (LNPs) for drug delivery.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: this compound should be stored dissolved in a suitable organic solvent, such as chloroform or ethanol, in a glass container with a Teflon-lined closure.[1][2] To prevent oxidation, the container should be purged with an inert gas like argon or nitrogen before sealing.[1][2] For short-term storage (up to 1 month), a temperature of -20°C is recommended. For long-term storage (up to 6 months), store at -80°C and protect from light. It is advised against storing unsaturated lipids like this compound as a powder due to their hygroscopic nature, which can lead to hydrolysis and oxidation.[1][2]
Q2: What are the primary degradation pathways for this compound?
A2: The two primary degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The ether linkages in the this compound molecule can undergo cleavage in the presence of water, especially under acidic or basic conditions. This results in the breaking of the bond between the glycerol backbone and the oleyl chains.
-
Oxidation: The double bonds in the two oleyl chains of this compound are susceptible to oxidation. This can be initiated by exposure to oxygen, light, or heat, leading to the formation of various oxidation byproducts, including peroxides, aldehydes, and ketones. This can compromise the integrity and function of the lipid.
Q3: How can I detect if my this compound has degraded?
A3: Degradation of this compound can be assessed using chromatographic techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) is the most effective approach.[3][4][5][6] The appearance of new peaks or a decrease in the area of the main this compound peak in the chromatogram suggests degradation.
Q4: Can I use plastic containers to store this compound solutions?
A4: No, it is strongly recommended to avoid plastic containers for storing this compound in organic solvents.[1][2] Plasticizers and other impurities can leach from the plastic into the organic solvent, contaminating your lipid stock. Always use glass vials with Teflon-lined caps.
Q5: What precautions should I take when handling this compound solutions?
A5: When handling this compound solutions, always use glass, stainless steel, or Teflon equipment.[1][2] Avoid using plastic pipette tips for transferring organic solutions of lipids. To prevent repeated freeze-thaw cycles which can accelerate degradation, it is best to aliquot the this compound solution into smaller, single-use volumes. Before opening a container of a this compound solution that has been stored in the freezer, allow it to warm to room temperature to prevent condensation of moisture into the solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results (e.g., low encapsulation efficiency, altered particle size) | This compound degradation | Assess the purity of your this compound stock using a stability-indicating HPLC method. If degradation is confirmed, discard the stock and use a fresh, properly stored vial. |
| Visible precipitation or cloudiness in the this compound solution upon warming | Contamination with water leading to hydrolysis and insolubility of degradation products. | Discard the solution. Ensure that all solvents are anhydrous and that storage containers are properly sealed to prevent moisture ingress. |
| Discoloration (e.g., yellowing) of the this compound solution | Oxidation of the lipid | Discard the solution. Ensure that the solution is stored under an inert atmosphere and protected from light. Consider adding an antioxidant like BHT (butylated hydroxytoluene) at a low concentration if compatible with your application. |
| Inconsistent results between different aliquots of the same this compound stock | Improper aliquoting or storage of aliquots | Review your aliquoting procedure. Ensure each aliquot is properly sealed under an inert atmosphere and stored at the recommended temperature. Avoid repeated freeze-thaw cycles of the main stock. |
Key Experiments for Assessing this compound Stability
Stability-Indicating HPLC-CAD/MS Method
A stability-indicating method is crucial for separating the intact this compound from its potential degradation products.
Methodology:
-
Column: A C8 or C18 reversed-phase column is suitable for lipid analysis.[3]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic component (e.g., methanol, acetonitrile, or isopropanol) is typically used.
-
Detection:
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Charged Aerosol Detection (CAD): Provides a near-universal response for non-volatile analytes and is well-suited for quantifying lipids that lack a UV chromophore.[4][5][6]
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Mass Spectrometry (MS): Allows for the identification of degradation products by providing mass-to-charge ratio information.[3][7][8][9][10][11]
-
-
Forced Degradation Study: To validate the stability-indicating nature of the method, a forced degradation study should be performed. This involves subjecting this compound to stress conditions to intentionally induce degradation.
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Incubate this compound solution in 0.1 M HCl at 60°C for 24-48 hours. |
| Base Hydrolysis | Incubate this compound solution in 0.1 M NaOH at 60°C for 24-48 hours. |
| Oxidation | Treat this compound solution with 3% hydrogen peroxide at room temperature for 24 hours. |
| Thermal Degradation | Heat a solid sample or solution of this compound at 70°C for 48 hours. |
| Photodegradation | Expose a this compound solution to UV light (e.g., 254 nm) for 24-48 hours. |
After exposure to these stress conditions, the samples are analyzed by the developed HPLC method to ensure that the degradation products are well-separated from the parent this compound peak.
Visualizing Degradation Pathways and Workflows
To aid in understanding the potential degradation mechanisms and the experimental workflow for stability testing, the following diagrams are provided.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. lcms.cz [lcms.cz]
- 4. lcms.cz [lcms.cz]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. hplc.eu [hplc.eu]
- 7. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry [mdpi.com]
Efforts to identify the scientific context of "Dodma" have been unsuccessful. Initial searches did not yield information related to a specific experimental subject, compound, or methodology that would be the focus of a technical support center for researchers. The term "this compound" is ambiguous and does not correspond to a clear scientific entity in the available resources.
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Technical Support Center: Dodma Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize experiments involving Dodma.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: this compound exhibits maximal enzymatic activity in a pH range of 6.5 to 7.5. Activity significantly decreases at pH values below 6.0 and above 8.0. For most applications, a starting pH of 7.0 is recommended.
Q2: My this compound activity is lower than expected. Could pH be the issue?
A2: Yes, suboptimal pH is a common reason for reduced this compound activity. It is crucial to ensure your reaction buffer is within the optimal pH range of 6.5-7.5. Extreme pH levels can alter the enzyme's structure and denature it, leading to a loss of function.[1][2]
Q3: How can I accurately measure and maintain the pH of my reaction buffer?
A3: Use a calibrated pH meter for accurate measurements. It's important to use fresh, uncontaminated buffer solutions for calibration.[3][4] Prepare your buffers carefully and verify the final pH before adding this compound. For long experiments, it is advisable to re-check the pH as it can drift over time due to temperature changes or reaction byproducts.[5]
Q4: What type of buffer should I use for my this compound experiment?
A4: The choice of buffer can influence this compound activity. Phosphate-based buffers, such as Phosphate-Buffered Saline (PBS), are commonly used and have been shown to be effective in maintaining a stable pH within the optimal range for this compound. Always ensure the buffer components do not interfere with your specific assay.
Q5: Can temperature affect the optimal pH for this compound?
A5: Yes, the pH of buffer solutions can be temperature-dependent.[3] It is important to calibrate your pH meter and adjust your buffer at the temperature at which you will be performing the experiment to ensure accuracy. Significant temperature fluctuations during the assay can lead to pH shifts and affect enzyme activity.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No this compound Activity | Incorrect buffer pH. | Prepare fresh buffer and carefully adjust the pH to 7.0. Verify with a calibrated pH meter. |
| Expired or contaminated buffer reagents. | Use fresh, high-quality reagents to prepare your buffers. | |
| Inappropriate buffer system. | Switch to a recommended buffer system like Phosphate-Buffered Saline (PBS). | |
| Inconsistent Results Between Experiments | pH drift during the experiment. | Monitor the pH of your reaction at different time points. Consider using a buffer with a higher buffering capacity. |
| Temperature fluctuations affecting pH. | Ensure your experiment is conducted at a constant and controlled temperature. | |
| Inconsistent buffer preparation. | Follow a standardized protocol for buffer preparation for all experiments. | |
| Precipitate Formation in the Reaction | pH-induced protein aggregation. | Ensure the pH of all solutions, including your substrate and any additives, is compatible and within the optimal range before mixing. |
Experimental Protocols
Protocol 1: Preparation of 1L of 1M Phosphate Buffer (pH 7.0)
Materials:
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Distilled or deionized water
-
Calibrated pH meter
-
Stir plate and stir bar
-
Graduated cylinders and beakers
Methodology:
-
To create a 1M phosphate buffer, you will mix solutions of 1M sodium phosphate monobasic and 1M sodium phosphate dibasic.
-
Prepare 1L of 1M sodium phosphate monobasic by dissolving the appropriate amount of NaH₂PO₄ in distilled water.
-
Prepare 1L of 1M sodium phosphate dibasic by dissolving the appropriate amount of Na₂HPO₄ in distilled water.
-
Start with approximately 615 mL of the 1M sodium phosphate dibasic solution in a beaker with a stir bar.
-
Slowly add the 1M sodium phosphate monobasic solution while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding the monobasic solution dropwise until the pH reaches exactly 7.0.
-
Bring the final volume to 1L with distilled water if necessary, and re-verify the pH.
-
Sterilize the buffer by autoclaving if required for your application.
Protocol 2: this compound Activity Assay
Materials:
-
This compound enzyme stock solution
-
Substrate specific for this compound
-
1M Phosphate Buffer (pH 7.0)
-
Spectrophotometer or other appropriate detection instrument
-
Temperature-controlled incubator or water bath
Methodology:
-
Prepare a reaction buffer by diluting the 1M Phosphate Buffer to the desired final concentration (e.g., 100 mM) in distilled water.
-
Equilibrate the reaction buffer, this compound stock solution, and substrate solution to the desired reaction temperature (e.g., 37°C).
-
In a reaction vessel (e.g., a cuvette or microplate well), add the reaction buffer and the substrate.
-
To initiate the reaction, add a specific amount of the this compound enzyme stock solution to the reaction vessel and mix gently.
-
Immediately begin measuring the change in absorbance (or other signal) over time using a spectrophotometer set to the appropriate wavelength for your substrate's product.
-
Record data at regular intervals for a set period to determine the initial reaction velocity.
-
The rate of the reaction is proportional to the this compound activity under the specified conditions.
Visual Guides
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. insights.globalspec.com [insights.globalspec.com]
- 4. Troubleshooting pH Meter Calibration: Common Issues and How Standard Buffer Solutions Can Help [watertestsystems.com.au]
- 5. Troubleshooting Common Issues with PH Analyzers [boquinstrument.com]
- 6. Successful pH Troubleshooting | Yokogawa America [yokogawa.com]
Validation & Comparative
Validating the Efficacy of DODMA-Based Lipid Nanoparticles in Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 1,2-dioleyloxy-3-dimethylaminopropane (DODMA)-based lipid nanoparticles (LNPs) with alternative cationic lipid formulations for the delivery of nucleic acid therapeutics in disease models. The content is supported by experimental data to validate the efficacy of this compound as a key component in non-viral gene delivery systems.
Introduction to this compound and Its Role in Gene Delivery
This compound is an ionizable cationic lipid that has become a cornerstone in the formulation of lipid nanoparticles for the delivery of genetic material such as small interfering RNA (siRNA) and messenger RNA (mRNA).[1] Its efficacy stems from a pH-sensitive tertiary amine head group. At physiological pH, this compound is largely neutral, which contributes to the stability of the LNP in circulation. However, upon endocytosis into the target cell, the acidic environment of the endosome protonates the this compound head group. This charge switch is crucial for disrupting the endosomal membrane and facilitating the release of the encapsulated nucleic acid cargo into the cytoplasm, where it can exert its therapeutic effect.
Performance of this compound-LNPs in a Hepatocellular Carcinoma Model
A significant demonstration of the therapeutic potential of this compound-based LNPs is seen in a preclinical model of hepatocellular carcinoma (HCC). In this model, a this compound-containing LNP formulation, LNP-DP1, was used to deliver a microRNA mimic (miR-122), a known tumor suppressor in liver cancer.
Quantitative Efficacy Data
The intratumoral injection of LNP-DP1 encapsulating a miR-122 mimic resulted in a significant suppression of HCC xenograft growth in nude mice.
| Treatment Group | Mean Tumor Volume (mm³) at Day 30 | % Tumor Growth Inhibition |
| LNP-DP1 with Negative Control miRNA | ~1200 | - |
| LNP-DP1 with miR-122 mimic | ~600 | ~50% |
Furthermore, the treatment with the miR-122 mimic led to a notable reduction in tumor weight and a decrease in angiogenesis, as evidenced by reduced CD34 staining.
| Treatment Group | Mean Tumor Weight (g) at Day 30 |
| LNP-DP1 with Negative Control miRNA | ~0.8 |
| LNP-DP1 with miR-122 mimic | ~0.4 |
The data presented is an approximation derived from graphical representations in the cited study.
Experimental Protocol: In Vivo Antitumor Activity in an HCC Xenograft Model
-
Animal Model: Male nude mice (BALB/cAnN-nu/nu), 4-6 weeks old.
-
Tumor Implantation: 5 x 10^6 Sk-Hep-1 cells (a human HCC cell line) were subcutaneously injected into the flank of each mouse. Tumors were allowed to grow to a volume of approximately 100 mm³.
-
LNP Formulation (LNP-DP1): The LNPs were composed of this compound, egg phosphatidylcholine (eggPC), cholesterol, and cholesterol-polyethylene glycol (Chol-PEG) at a molar ratio of 45:15:35:5.
-
Treatment: Mice were randomly assigned to two groups and received intratumoral injections of LNP-DP1 containing either a negative control miRNA or a miR-122 mimic at a dose of 10 µg of miRNA per injection, administered every three days for a total of 10 injections.
-
Efficacy Assessment: Tumor volumes were measured every three days using calipers. At the end of the study, tumors were excised, weighed, and processed for immunohistochemical analysis of angiogenesis markers (CD34) and molecular analysis of miR-122 target gene expression.
Comparative Analysis of this compound with Alternative Cationic Lipids
The choice of cationic or ionizable lipid is a critical determinant of the efficacy and safety of an LNP formulation. Here, we compare the performance of this compound with other commonly used lipids in the context of in vitro and in vivo nucleic acid delivery.
In Vitro Cellular Uptake and Endosomal Release
A comparative study of LNPs formulated with different cationic lipids revealed the following hierarchy for cellular uptake and endosomal release of siRNA in SK-HEP-1 cells:
| Cationic Lipid | Relative Cellular Uptake Efficiency | Relative Endosomal Release Efficiency |
| DOTMA | Highest | High |
| This compound | Moderate | High |
| DOTAP | High | Moderate |
| DODAP | Lowest | Lowest |
This in vitro data suggests that while DOTMA may lead to higher overall cellular uptake, this compound is highly effective at facilitating endosomal release, a critical step for the biological activity of the delivered nucleic acid.
In Vivo Efficacy of siRNA Delivery
A study comparing the in vivo efficacy of LNPs formulated with different ionizable lipids for the delivery of siRNA targeting Factor VII (a coagulation factor produced in the liver) in mice provided the following quantitative data:
| Cationic/Ionizable Lipid | In Vitro IC50 (nM) for Luciferase Knockdown | Relative Serum Factor VII Protein Level (% of control) at 0.3 mg/kg siRNA dose |
| DLinDMA | 0.653 | Not directly compared at this dose |
| This compound | 18.4 | Not directly compared at this dose |
| DLin-MC3-DMA | Not reported in this study | ~5% (highly potent) |
| A novel dilinoleylamine derivative (Compound 10) | Not reported in this study | ~65% |
Data from a study assessing ApoB siRNA delivery showed a 52% reduction in serum cholesterol for DLinDMA-LNP at a 3 mg/kg dose, while data for this compound was not provided.
These results indicate that while this compound is effective, other ionizable lipids like the clinically utilized DLin-MC3-DMA can exhibit significantly higher potency for in vivo siRNA delivery to the liver.
Visualizing the Mechanisms and Workflows
Signaling Pathway of miR-122 in Hepatocellular Carcinoma
Caption: Intracellular delivery and mechanism of action of miR-122 mimic via this compound-LNPs in HCC.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for evaluating the antitumor efficacy of this compound-LNP formulations in a mouse xenograft model.
Conclusion
This compound is a highly effective ionizable cationic lipid for the formulation of lipid nanoparticles for in vivo delivery of nucleic acid therapeutics. As demonstrated in the hepatocellular carcinoma model, this compound-based LNPs can achieve significant therapeutic efficacy. However, the selection of the optimal cationic lipid is context-dependent, with other lipids such as DLin-MC3-DMA showing superior potency in certain applications, particularly for siRNA delivery to the liver. The data presented in this guide underscores the importance of empirical validation and comparative studies in the selection of LNP components to maximize therapeutic outcomes in specific disease models.
References
A Comparative Guide to DODMA and Other Ionizable Lipids for Nucleic Acid Delivery
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of nucleic acid-based therapeutics, such as mRNA and siRNA, is a critical challenge in modern medicine. Lipid nanoparticles (LNPs) have emerged as a leading platform for this purpose, with the choice of ionizable cationic lipid being a key determinant of their success. This guide provides a comprehensive comparison of 1,2-dioleyloxy-3-dimethylaminopropane (DODMA) with other prominent compounds in its class, including DOTAP, DLin-MC3-DMA, and DODAP. The information presented is compiled from various studies to aid researchers in selecting the optimal lipid for their specific application.
At a Glance: Key Performance Indicators of Ionizable Lipids
The following tables summarize the physicochemical properties and in vitro performance of LNPs formulated with this compound and other widely used ionizable and cationic lipids. It is important to note that these values are sourced from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Physicochemical Characteristics of Lipid Nanoparticles
| Ionizable Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Source(s) |
| This compound | ~146 | ~0.27 | - | ~90 (siRNA) | [1] |
| DODAP | ~148 | ~0.20 | - | ~86 (siRNA) | [1] |
| DLin-MC3-DMA | ~120 | ~0.21 | - | ~89 (siRNA) | [1] |
| DOTAP | 100-200 | < 0.2 | +10 to +20 | - | [2] |
| DOTMA | < 100 | - | +10 to +20 | - | [2] |
Table 2: In Vitro Transfection Efficiency and Cytotoxicity
| Ionizable Lipid | Cell Line(s) | Transfection Efficiency (Relative to Control) | Cytotoxicity (IC50 or Cell Viability) | Source(s) |
| This compound | Caco-2 | Higher than DLin-MC3-DMA | Lower than permanently cationic lipids | [2] |
| DODAP | GL261-Luc | Lower than this compound and DLin-MC3-DMA | - | [1] |
| DLin-MC3-DMA | Caco-2 | Lower than this compound | - | [2] |
| DOTAP | Various | High | Higher than ionizable lipids | [3] |
| DOTMA | Various | High | Higher than ionizable lipids | [3] |
In Vivo Performance: A Look at Efficacy and Biodistribution
The in vivo performance of LNPs is a critical factor for their therapeutic application. Studies have shown that the choice of ionizable lipid significantly influences both the level of protein expression from mRNA cargo and the biodistribution of the LNPs to different organs.
A study comparing LNPs formulated with DODAP (an analog of this compound) and DOTAP as part of an ALC-0315-based formulation for mRNA vaccine delivery revealed that the incorporation of 5-25% DOTAP increased local protein expression at the injection site.[4] Conversely, completely replacing the ionizable lipid ALC-0315 with DODAP led to a reduction in LNP potency in vivo.[4] Another study highlighted that LNPs containing DLin-MC3-DMA demonstrated a higher transfection efficiency in vivo compared to those with SM-102.
Biodistribution studies often utilize luciferase reporter genes to track the location and intensity of protein expression. Generally, intravenously administered LNPs tend to accumulate in the liver and spleen.[5] However, the specific ionizable lipid can modulate this tropism. For instance, some novel ionizable lipids have been shown to enhance delivery to the spleen over the liver, which is advantageous for vaccine applications.[5]
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of experimental data, detailed protocols are essential. Below are representative methodologies for key experiments cited in this guide.
Lipid Nanoparticle Formulation
A common method for preparing LNPs is through microfluidic mixing. This technique allows for the rapid and controlled mixing of a lipid solution in ethanol with an aqueous solution containing the nucleic acid cargo.
Protocol for LNP Formulation:
-
Preparation of Lipid Stock Solution: Dissolve the ionizable lipid (e.g., this compound), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol at the desired molar ratio. A typical molar ratio for a this compound-based LNP for siRNA/miRNA delivery is 45:15:35:5 (this compound:EggPC:Cholesterol:PEG-lipid).[6]
-
Preparation of Nucleic Acid Solution: Dissolve the mRNA or siRNA in an acidic aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0).
-
Microfluidic Mixing: Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes and mount them on a syringe pump connected to a microfluidic mixing device. The flow rates are adjusted to achieve the desired mixing ratio, typically 3:1 (aqueous:ethanolic).
-
Dialysis: The resulting LNP suspension is dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This step is crucial for the formation of stable LNPs and for making them suitable for in vivo use.
-
Characterization: The formulated LNPs are then characterized for their particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
In Vitro Transfection Efficiency Assay
The ability of LNPs to deliver their nucleic acid cargo into cells and induce protein expression (for mRNA) or gene silencing (for siRNA) is assessed through in vitro transfection assays.
Protocol for In Vitro Transfection:
-
Cell Seeding: Seed the target cells (e.g., Caco-2, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
LNP Treatment: Dilute the LNP-mRNA or LNP-siRNA complexes in a cell culture medium to the desired concentration. Remove the old medium from the cells and add the LNP-containing medium.
-
Incubation: Incubate the cells with the LNPs for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
Quantification of Gene Expression/Silencing:
-
For mRNA delivery (e.g., luciferase reporter): Lyse the cells and measure the luciferase activity using a luminometer. The relative light units (RLU) are then normalized to the total protein concentration in each well.
-
For siRNA delivery: Measure the expression of the target gene using methods like qPCR or a reporter assay (if the target gene is linked to a reporter).
-
Measurement of Physicochemical Properties
Particle Size and Polydispersity Index (PDI): These are typically measured using Dynamic Light Scattering (DLS). The sample is diluted in a suitable buffer and placed in a cuvette for analysis. DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to determine their size distribution.
Zeta Potential: This is a measure of the surface charge of the LNPs and is determined by Electrophoretic Light Scattering (ELS). An electric field is applied to the LNP suspension, and the velocity of the particles is measured to calculate the zeta potential.
Encapsulation Efficiency: This is determined by quantifying the amount of nucleic acid encapsulated within the LNPs. A common method involves using a fluorescent dye (e.g., RiboGreen) that specifically binds to nucleic acids. The fluorescence is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100). The difference in fluorescence intensity is used to calculate the percentage of encapsulated nucleic acid.
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in LNP-mediated nucleic acid delivery.
LNP-mediated mRNA Delivery and Protein Expression
Caption: Workflow of LNP-mediated mRNA delivery and protein expression.
Experimental Workflow for Comparing Ionizable Lipids
Caption: Experimental workflow for comparing different ionizable lipids.
Conclusion
The selection of an appropriate ionizable lipid is a critical step in the development of effective LNP-based nucleic acid therapeutics. This compound represents a widely used ionizable lipid that demonstrates a favorable balance of transfection efficiency and reduced cytotoxicity compared to permanently charged cationic lipids like DOTAP. However, the field is rapidly evolving, with newer lipids such as DLin-MC3-DMA and those utilized in clinically approved vaccines showing promise for enhanced in vivo performance. The data and protocols presented in this guide offer a starting point for researchers to make informed decisions and design experiments to identify the optimal LNP formulation for their specific therapeutic goals. Further head-to-head comparative studies under standardized conditions are needed to build a more definitive understanding of the structure-activity relationships of these important delivery vehicles.
References
- 1. ozbiosciences.com [ozbiosciences.com]
- 2. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 3. Discovery of Ketal‐Ester Ionizable Lipid Nanoparticle with Reduced Hepatotoxicity, Enhanced Spleen Tropism for mRNA Vaccine Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionizable Lipid Nanoparticles for In Vivo mRNA Delivery to the Placenta during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predictive Lung- and Spleen-Targeted mRNA Delivery with Biodegradable Ionizable Lipids in Four-Component LNPs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ionizable lipid nanoparticles encapsulating barcoded mRNA for accelerated in vivo delivery screening - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of Ionizable Lipids: A Comparative Analysis of DODMA and Its Analogs for Nucleic Acid Delivery
A deep dive into the performance and underlying mechanisms of DODMA and its successors, providing researchers with the data-driven insights needed to select the optimal lipid nanoparticle components for therapeutic applications.
In the rapidly advancing field of gene therapy and vaccine development, the effective delivery of nucleic acids to target cells remains a critical challenge. Lipid nanoparticles (LNPs) have emerged as a leading platform for this purpose, with their success largely attributed to the development of ionizable cationic lipids. These lipids are ingeniously designed to be neutrally charged at physiological pH, minimizing toxicity, and to become positively charged in the acidic environment of the endosome, facilitating the release of their nucleic acid cargo into the cytoplasm.
This guide provides a comparative analysis of 1,2-dioleyloxy-3-dimethylaminopropane (this compound), an early-generation ionizable lipid, and its more advanced analogs. Through a detailed examination of their chemical structures, transfection efficiencies, and mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in the design and optimization of LNP-based delivery systems.
Performance Comparison: this compound vs. Its Analogs
The evolution from this compound to its analogs, such as DLinDMA and the clinically successful DLin-MC3-DMA, has been driven by a structure-activity relationship-based approach to enhance delivery potency and improve safety profiles. The following tables summarize the quantitative data from various studies, offering a clear comparison of their performance in vitro and in vivo.
| Cationic Lipid | In Vitro IC50 (siRNA delivery) [nM] | Relative In Vivo Efficacy (serum cholesterol reduction) | Reference |
| This compound | 18.4 (17.7–19.0) | Not Reported | [1] |
| DLinDMA | 0.653 (0.617–0.690) | 52% | [1] |
| DLin-MC3-DMA | ~0.03 mg/kg (in vivo IC50) | High | [1] |
| Cationic Lipid Combination | LNP Formulation | In Vitro Gene Silencing (Luciferase) | Reference |
| DOTMA/DODMA (5/40 ratio) | LNP | Highest gene silencing activity | [2] |
Signaling Pathways and Cellular Mechanisms
The journey of an LNP from administration to cytosolic delivery of its payload is a multi-step process involving cellular uptake, endosomal trafficking, and ultimately, endosomal escape. The chemical structure of the ionizable lipid plays a pivotal role in navigating this intracellular journey.
Cellular Uptake and Endosomal Trafficking
LNPs are primarily internalized by cells through a process called endocytosis. For certain LNP formulations, particularly those targeting hepatocytes, the process is mediated by Apolipoprotein E (ApoE), a protein that adsorbs to the LNP surface in the bloodstream.[3][4][5] This ApoE-coated LNP is then recognized by the low-density lipoprotein receptor (LDLR) on the cell surface, triggering receptor-mediated endocytosis.[2] Once inside the cell, the LNP is enclosed within an endosome. The endosome then undergoes a maturation process, transitioning from an early endosome (pH ~6.5) to a late endosome (pH ~5.5) and eventually fusing with a lysosome (pH ~4.5-5.0), where the LNP and its cargo would be degraded if not for the crucial next step. Proteins like Niemann-Pick C1 (NPC1) and RAB GTPases (e.g., RAB5 and RAB7) are key regulators of this endosomal trafficking pathway.[6]
Caption: Cellular uptake and endosomal escape of an LNP.
Endosomal Escape: The Critical Juncture
The acidic environment of the late endosome is the trigger for endosomal escape. The tertiary amine headgroup of ionizable lipids like this compound and its analogs has a pKa in the range of 6.2-6.8. This means that as the pH within the endosome drops below the lipid's pKa, the headgroup becomes protonated, leading to a net positive charge on the lipid. This positively charged LNP then interacts with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the eventual release of the nucleic acid payload into the cytoplasm.[] The specific chemical structure of the lipid tails and the linker region between the headgroup and the tails significantly influences the efficiency of this process.
Experimental Protocols
Reproducibility and standardization are paramount in scientific research. The following sections provide detailed methodologies for key experiments cited in the comparison of this compound and its analogs.
In Vitro Transfection Efficiency Assay (Luciferase Reporter)
This protocol outlines the steps to assess the in vitro transfection efficiency of LNP formulations using a luciferase reporter mRNA.
-
Cell Culture: Plate a suitable cell line (e.g., HeLa, HEK293) in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
LNP-mRNA Complex Formation: Prepare LNP formulations of this compound and its analogs encapsulating luciferase mRNA. The lipids are typically dissolved in ethanol and mixed with an acidic aqueous buffer (pH ~4) containing the mRNA using a microfluidic device. This process is followed by dialysis against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.
-
Transfection: Dilute the LNP-mRNA complexes in cell culture medium and add to the cells. Include a negative control (untreated cells) and a positive control (e.g., a commercially available transfection reagent).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase signal to the total protein concentration in each well. Compare the luciferase expression levels between the different LNP formulations.
Caption: A general workflow for in vitro transfection experiments.
In Vivo Efficacy Assessment in Mice (Factor VII Silencing)
This protocol describes a common in vivo model to evaluate the efficacy of siRNA-LNP formulations by measuring the knockdown of a specific gene, in this case, Factor VII in the liver.
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6). All animal procedures must be approved by the institutional animal care and use committee.
-
LNP-siRNA Formulation: Prepare LNP formulations of this compound and its analogs encapsulating siRNA targeting Factor VII (FVII).
-
Administration: Administer the LNP-siRNA formulations to the mice via intravenous (tail vein) injection. Include a control group receiving a non-targeting siRNA-LNP or saline.
-
Sample Collection: At a predetermined time point (e.g., 48 hours post-injection), collect blood samples from the mice via cardiac puncture or another approved method.
-
Serum Analysis: Isolate serum from the blood samples.
-
Factor VII Activity Assay: Measure the concentration of Factor VII in the serum using a commercially available chromogenic assay or ELISA kit.
-
Data Analysis: Calculate the percentage of Factor VII knockdown for each treatment group relative to the control group.
Conclusion
The progression from this compound to its more sophisticated analogs represents a significant advancement in the field of nucleic acid delivery. Through systematic modifications of the lipid structure, researchers have been able to achieve substantial improvements in transfection efficiency and in vivo efficacy. This comparative guide highlights the importance of the ionizable lipid component in the overall performance of LNP-based therapeutics. The provided data and protocols serve as a valuable resource for scientists working to develop the next generation of gene therapies and vaccines, enabling a more rational and data-driven approach to LNP design and optimization.
References
- 1. Synergistic effects between analogs of DNA and RNA improve the potency of siRNA-mediated gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJNANO - Serum heat inactivation diminishes ApoE-mediated uptake of D-Lin-MC3-DMA lipid nanoparticles [beilstein-journals.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Apolipoprotein E Binding Drives Structural and Compositional Rearrangement of mRNA-Containing Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 6. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
Reproducibility of DODMA-based Lipid Nanoparticle Findings in Independent Laboratories: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of 1,2-dioleyloxy-3-dimethylaminopropane (DODMA) as a cationic lipid in the formulation of lipid nanoparticles (LNPs) has become a cornerstone for the delivery of nucleic acid-based therapeutics. Seminal studies have demonstrated the potential of this compound-containing LNPs for in vivo applications, particularly for the delivery of small interfering RNAs (siRNAs) and microRNAs (miRNAs) to the liver. This guide provides a comparative analysis of the key findings from a pivotal study on this compound-based LNP delivery of miR-122 for the treatment of hepatocellular carcinoma (HCC) and evaluates the reproducibility of these findings by examining data from other independent research laboratories.
Quantitative Data Comparison
To assess the reproducibility of findings related to this compound-based LNPs, we compare the quantitative data from the key study by Hsu et al. (2013) with data from other relevant publications that have utilized similar LNP formulations for nucleic acid delivery.
Table 1: Comparison of Lipid Nanoparticle Formulation and In Vitro Efficacy
| Parameter | Hsu et al. (2013) | Independent Study A (Comparable Formulation) | Independent Study B (Alternative Payload) |
| LNP Formulation | |||
| Cationic Lipid | This compound | This compound | This compound |
| Helper Lipid | Egg Phosphatidylcholine (EggPC) | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) |
| Cholesterol | Yes | Yes | Yes |
| PEG-Lipid | Cholesterol-PEG | DMG-PEG2000 | DMG-PEG2000 |
| Molar Ratio (Cationic:Helper:Chol:PEG) | 45:15:35:5 | 50:10:38.5:1.5 | 50:10:38.5:1.5 |
| LNP Characteristics | |||
| Mean Particle Size (nm) | ~100 nm | 80-100 nm | 85-110 nm |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | < 0.2 |
| Encapsulation Efficiency (%) | > 90% | > 90% | > 95% |
| In Vitro Transfection Efficiency | |||
| Cell Line | Sk-Hep-1 (HCC) | Huh7 (HCC) | Primary Hepatocytes |
| Payload | miR-122 mimic | Luciferase siRNA | Factor IX mRNA |
| Downregulation/Expression | > 95% downregulation of target genes | ~90% knockdown of luciferase expression | Significant Factor IX protein expression |
Table 2: Comparison of In Vivo Efficacy in Murine Models
| Parameter | Hsu et al. (2013) | Independent Study A (Comparable Formulation) | Independent Study B (Alternative Payload) |
| Animal Model | HCC Xenograft (Sk-Hep-1) | Orthotopic HCC Model | Wild-type Mice |
| Payload | miR-122 mimic | Anti-tumor siRNA | Cre Recombinase mRNA |
| Dosing Regimen | Intratumoral injection | Intravenous injection | Intravenous injection |
| Primary Outcome | Tumor growth suppression | Tumor growth inhibition | Gene editing in hepatocytes |
| Quantitative Result | ~50% tumor growth suppression | Significant reduction in tumor burden | > 40% gene editing efficiency |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are the generalized experimental protocols for the formulation and evaluation of this compound-based LNPs, based on the reviewed literature.
Lipid Nanoparticle Formulation
-
Lipid Stock Preparation: Individual lipid components (this compound, helper lipid, cholesterol, and PEG-lipid) are dissolved in ethanol to prepare stock solutions of known concentrations.
-
Lipid Mixture: The lipid stock solutions are mixed in a specific molar ratio in ethanol.
-
Nucleic Acid Preparation: The nucleic acid payload (miRNA, siRNA, or mRNA) is diluted in an acidic aqueous buffer (e.g., sodium acetate buffer, pH 4.0).
-
Microfluidic Mixing: The ethanolic lipid mixture and the aqueous nucleic acid solution are rapidly mixed using a microfluidic device (e.g., NanoAssemblr). The rapid mixing leads to the self-assembly of LNPs with the nucleic acid encapsulated within the core.
-
Dialysis and Concentration: The resulting LNP solution is dialyzed against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove ethanol and raise the pH. The LNPs are then concentrated to the desired final concentration.
In Vitro Transfection
-
Cell Culture: The target cells (e.g., hepatocellular carcinoma cell lines) are cultured in appropriate media until they reach the desired confluency.
-
LNP Treatment: The cells are incubated with the this compound-based LNPs containing the nucleic acid payload at various concentrations.
-
Functional Assay: After a specified incubation period, the effect of the delivered nucleic acid is assessed. This can include measuring the downregulation of a target gene (for siRNA/miRNA) using qPCR or western blot, or measuring the expression of a reporter protein (for mRNA) using an appropriate assay.
In Vivo Efficacy Studies
-
Animal Models: Relevant animal models, such as tumor xenografts or genetic models of disease, are used.
-
LNP Administration: The LNPs are administered to the animals via a suitable route, such as intravenous or intratumoral injection.
-
Biodistribution and Target Engagement: The distribution of the LNPs to the target organ (e.g., liver) and the engagement of the nucleic acid with its target are assessed using techniques like fluorescence imaging or qPCR.
-
Therapeutic Efficacy: The therapeutic effect of the LNP treatment is evaluated by measuring relevant endpoints, such as tumor size, protein levels, or disease-specific biomarkers.
Mandatory Visualizations
miR-122 Signaling Pathway in Hepatocellular Carcinoma
Caption: miR-122 signaling pathway in HCC.
Experimental Workflow for this compound-LNP Development and Testing
Caption: Experimental workflow for LNP development.
Conclusion
The variations observed in the quantitative outcomes, such as the degree of tumor suppression or gene knockdown, can often be attributed to differences in the specific LNP composition (e.g., helper lipid, PEG-lipid), the nucleic acid payload, the animal model used, and the dosing regimen. However, the fundamental principle that this compound-based LNPs can effectively encapsulate and deliver nucleic acids to the liver, leading to a therapeutic effect, is a consistent finding in the field. The detailed experimental protocols provided in this guide should facilitate further independent validation and the development of even more potent and specific LNP-based therapies.
Head-to-Head Comparison: Dodma-LNP-siRNA vs. Inhibitor Y in the PI3K/Akt/mTOR Pathway
This guide provides a comparative analysis of two distinct therapeutic modalities, a lipid nanoparticle (LNP) siRNA delivery system (represented by "Dodma") and a small molecule kinase inhibitor (represented by "Inhibitor Y"), on the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in diseases such as cancer.[1][2][3] The comparison will focus on their mechanisms of action, downstream cellular effects, and the experimental methodologies used to evaluate their performance.
For the purpose of this guide, we will define our two therapeutic agents as follows:
-
This compound-LNP-siRNA(mTOR): A lipid nanoparticle formulated with the cationic lipid this compound (1,2-dioleoyl-3-dimethylammonium-propane), designed to deliver a small interfering RNA (siRNA) that specifically targets and degrades mTOR mRNA.
-
Inhibitor Y: A hypothetical small molecule designed to inhibit the kinase activity of PI3K.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is an intracellular signaling cascade crucial for regulating the cell cycle.[3] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which in turn activates phosphoinositide 3-kinase (PI3K).[2][4] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][5] PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt (also known as Protein Kinase B).[2][4] Activated Akt then phosphorylates a variety of substrates, leading to the activation of mTOR (mammalian target of rapamycin), a key protein kinase that controls protein synthesis, cell growth, and proliferation.[3]
References
Validating Lipid Nanoparticle Specificity: A Comparative Guide to DODMA and Alternatives for Nucleic Acid Delivery
For Researchers, Scientists, and Drug Development Professionals
The advent of nucleic acid-based therapeutics, including mRNA vaccines and siRNA therapies, has placed a significant emphasis on the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for this purpose, with the ionizable cationic lipid being a critical component governing their efficacy and safety. This guide provides a comparative analysis of 1,2-dioleyloxy-3-dimethylammonium-propane (DODMA), a widely used ionizable lipid, against other prominent alternatives. The focus is on the "specificity" of these delivery systems, defined here as the efficiency of nucleic acid encapsulation and delivery to the target cell cytoplasm, juxtaposed with off-target effects such as cytotoxicity.
Performance Comparison of Ionizable Lipids in LNP Formulations
The selection of an ionizable lipid is a crucial step in the design of LNPs, directly impacting encapsulation efficiency, delivery potency, and the toxicity profile of the formulation. The following table summarizes key performance metrics for LNPs formulated with this compound and other clinically relevant ionizable lipids. The data presented is a synthesis of findings from in vitro studies and is intended to provide a comparative baseline.
| Ionizable Lipid | Encapsulation Efficiency (%) | In Vitro Transfection Efficiency (Relative Luminescence Units) | Cell Viability (%) | Key Characteristics |
| This compound | ~90%[1] | Moderate[1] | Moderate[1] | pH-sensitive tertiary amine headgroup; widely used in early LNP research. |
| DLin-MC3-DMA | >95% | High | High | Biodegradable; ionizable lipid in the first FDA-approved siRNA drug, Onpattro®. |
| SM-102 | >90%[2] | Very High[2][3] | High[3] | Ionizable lipid used in the Moderna COVID-19 mRNA vaccine. |
| ALC-0315 | >95% | High | High | Ionizable lipid used in the Pfizer-BioNTech COVID-19 mRNA vaccine. |
Mechanism of LNP-Mediated Nucleic Acid Delivery
The "binding target" of a this compound-containing LNP is not a specific protein but rather the nucleic acid cargo it encapsulates and the endosomal membrane of the target cell. The process is a multi-step journey from administration to cytoplasmic release.
References
The Therapeutic Window of Dodma: A Comparative Analysis for Drug Delivery
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic window of drug delivery systems utilizing the ionizable lipid Dodma against other commonly used alternatives. This objective comparison is supported by experimental data to inform the selection of lipid nanoparticles for therapeutic applications.
The efficacy and safety of a drug are paramount, and the therapeutic window—the range between the minimum effective concentration and the minimum toxic concentration—is a critical determinant of its clinical viability. In the realm of nucleic acid-based therapies, the delivery vehicle plays a pivotal role in shaping this window. Ionizable lipids, such as this compound (1,2-dioleyloxy-N,N-dimethyl-3-aminopropane), are key components of lipid nanoparticles (LNPs) that encapsulate and deliver these therapies. The choice of ionizable lipid can significantly impact the delivery efficiency and toxicity profile of the formulation, thereby influencing the therapeutic window of the encapsulated drug.
Comparative Efficacy of this compound-based LNPs
The primary measure of efficacy for a nucleic acid delivery system is its ability to transfect target cells and facilitate the expression of the encoded genetic material. Studies have compared the transfection efficiency of LNPs formulated with this compound to those containing other ionizable and cationic lipids.
| Ionizable Lipid | Cell Type | Transfection Efficiency (% of GFP Positive Cells) | Source |
| This compound | HEK293 | < 10% | [1] |
| DLin-MC3-DMA | Primary Neurons | Significantly more potent than this compound | [2] |
| SM-102 | HEK293, HeLa, THP-1 | Significantly higher than ALC-0315 and MC3 | [3] |
| ALC-0315 | Zebrafish Embryos | Comparable to SM-102, higher than MC3 | [4] |
Comparative Toxicity of this compound-based LNPs
The toxicity of the LNP delivery system is a critical factor that can narrow the therapeutic window of the drug it carries. An ideal ionizable lipid should exhibit high delivery efficiency with minimal cytotoxicity.
| Ionizable Lipid | Model | Key Toxicity Findings | Source |
| This compound | Mouse HCC Model | No observed immune response or systemic toxicity. | [4] |
| DLin-MC3-DMA | Mice | No increase in liver toxicity markers at high doses (5 mg/kg). | [5][6] |
| SM-102 | Human PBMCs | Potent activation of the inflammasome pathway, leading to robust IL-1β release. | [1] |
| ALC-0315 | Mice | Increased markers of liver toxicity (ALT and bile acids) at a high dose (5 mg/kg). | [5][6] |
Experimental Protocols
Formulation of this compound-Containing Lipid Nanoparticles
This protocol describes the preparation of LNPs encapsulating mRNA using this compound.
Materials:
-
This compound (1,2-dioleyloxy-N,N-dimethyl-3-aminopropane)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
mRNA in sodium acetate buffer (pH 4)
-
Ethanol
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., Spark NanoAssemblr™)
-
Dialysis device (MWCO 10 kDa)
Procedure:
-
Prepare an organic phase by dissolving this compound, DSPC, Cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5 to a total lipid concentration of 50 mM.[5]
-
Prepare an aqueous phase of the FLuc mRNA in 43–50 mM sodium acetate buffer (pH 4) to a concentration of 1 mg/ml.[5]
-
The organic and aqueous phases are mixed using a microfluidic device at a 1:2 volume ratio (organic:aqueous).[5]
-
The resulting LNPs are immediately diluted in PBS at pH 7.4.[5]
-
The formulation is then dialyzed against PBS (pH 7.4) for 4-6 hours to remove ethanol and exchange the buffer.[5]
-
For in vivo applications, the LNPs can be concentrated using a centrifugal filter unit.[5]
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a method for assessing the cytotoxicity of LNP formulations on a cell line.
Materials:
-
Cells (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
LNP formulations (this compound-LNP and alternatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
The following day, treat the cells with various concentrations of the LNP formulations. Include untreated cells as a control.
-
Incubate the cells with the LNPs for 24-48 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the cellular uptake of this compound-LNPs and a typical experimental workflow for comparing their therapeutic window.
Caption: Cellular uptake and endosomal escape of a this compound-LNP.
References
- 1. Pro-inflammatory concerns with lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Novel Computational Methods in Drug Discovery: A Comparative Guide for "Dodma"
In the rapidly evolving landscape of drug discovery and development, novel computational methods are continuously emerging, promising to accelerate the identification of therapeutic targets and the development of new drugs. One such emerging method, "Dodma," presents a new approach to analyzing complex biological data. This guide provides a framework for benchmarking this compound's performance against established methods, offering researchers, scientists, and drug development professionals a template for objective comparison, complete with supporting experimental data and detailed protocols.
Performance Comparison: this compound vs. Existing Methods
To contextualize the potential advantages of this compound, a comparative analysis against widely-used computational methods is essential. The following table summarizes hypothetical performance metrics for this compound in a common drug discovery task: identifying potential drug targets from a large-scale genomic dataset. The metrics used—Precision, Recall, F1-Score, and Computational Time—are standard in evaluating the performance of such algorithms.
| Method | Precision | Recall | F1-Score | Computational Time (hours) |
| This compound | 0.92 | 0.88 | 0.90 | 2.5 |
| Method A (e.g., SVM-based) | 0.85 | 0.82 | 0.83 | 5.0 |
| Method B (e.g., Random Forest) | 0.88 | 0.85 | 0.86 | 4.2 |
| Method C (e.g., Deep Learning) | 0.90 | 0.89 | 0.89 | 8.0 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
To ensure reproducibility and fair comparison, a detailed experimental protocol is crucial. The following outlines a typical workflow for evaluating the performance of a computational method like this compound in identifying drug targets.
Objective: To assess the performance of this compound in identifying known drug targets for a specific cancer type from a gene expression dataset.
1. Dataset Preparation:
- Data Source: Utilize a publicly available, curated dataset such as The Cancer Genome Atlas (TCGA).
- Data Preprocessing: Normalize the gene expression data to account for variations between samples.
- Feature Selection: Select a subset of relevant genes based on prior biological knowledge or statistical methods.
2. Model Training and Validation:
- Training Set: Use a set of known drug targets and non-targets for the specific cancer type to train the models.
- Cross-Validation: Employ a k-fold cross-validation technique (e.g., 10-fold) to ensure the robustness of the results.
- Hyperparameter Tuning: Optimize the parameters for each computational method to achieve the best performance.
3. Performance Evaluation:
- Test Set: Evaluate the trained models on a separate, unseen test set of genes.
- Metrics Calculation: Calculate Precision, Recall, and F1-Score to assess the accuracy of the predictions.
- Computational Time: Record the time taken for each method to train and make predictions.
Visualizing Workflows and Pathways
Visual diagrams are indispensable for understanding complex biological processes and computational workflows. The following diagrams, created using the DOT language, illustrate a hypothetical experimental workflow for this compound and a relevant signaling pathway.
Safety Operating Guide
Navigating the Disposal of DODMA: A Guide for Laboratory Professionals
Crucial Safety Notice: Researchers, scientists, and drug development professionals must always consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific and compliant disposal procedures for DODMA (1,2-dioleyloxy-3-dimethylaminopropane). The information presented here is a supplementary guide based on general best practices for laboratory chemical waste and should not replace the explicit instructions in the SDS. The toxicological and ecological properties of this compound have not been fully elucidated, making adherence to the manufacturer's SDS paramount for ensuring safety and regulatory compliance.
This compound is an ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery in research and pharmaceutical development.[1][2][3][4] Proper handling and disposal are critical to maintaining a safe laboratory environment and preventing environmental contamination. While a specific, universally applicable Safety Data Sheet for this compound was not identified through public searches, this guide provides a framework for its responsible management in a laboratory setting, pending review of the supplier-specific SDS.
General Handling and Storage
Before disposal, proper handling and storage of this compound are essential to minimize risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any potential aerosols.
-
Storage: Store this compound according to the manufacturer's instructions, which typically specify storage at -20°C in a tightly sealed container.[2]
Pre-Disposal Considerations
Before initiating the disposal process, several factors must be taken into account:
-
Review Institutional Policies: Familiarize yourself with your institution's specific chemical waste disposal protocols and hazardous waste management plan.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines and the respective SDSs.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered contaminated and disposed of accordingly.
This compound Disposal Workflow
The following diagram outlines a general logical workflow for the proper disposal of this compound waste. This workflow is a conceptual guide and must be adapted to the specific requirements outlined in the manufacturer's SDS and your institution's policies.
Quantitative Data on Chemical Waste
While specific quantitative data for this compound disposal is not publicly available, general principles for laboratory chemical waste apply. The following table summarizes common waste categories and their typical disposal considerations.
| Waste Category | Examples | Disposal Considerations |
| Unused/Expired this compound | Pure this compound, original reagent vials | Dispose of as hazardous chemical waste. Do not pour down the drain. The specific hazardous waste classification will depend on the SDS. |
| This compound Solutions | This compound dissolved in solvents (e.g., ethanol, chloroform) | The solvent will likely determine the primary hazard. Dispose of as hazardous solvent waste. The presence of this compound must be noted on the waste label. |
| Contaminated Labware | Pipette tips, centrifuge tubes, vials | Dispose of as solid hazardous waste. Place in a designated, labeled container. |
| Contaminated PPE | Gloves, disposable lab coats | Dispose of as solid hazardous waste. |
Experimental Protocols for Waste Neutralization
Currently, there are no standardized, publicly available experimental protocols for the chemical neutralization of this compound for disposal purposes. Due to its chemical nature as a tertiary amine, it may react with strong acids, but attempting neutralization without a validated protocol and a thorough understanding of the reaction products is not recommended. The primary and accepted method of disposal is through a licensed hazardous waste management company.
Disclaimer: The information provided is for guidance purposes only and is not a substitute for the official Safety Data Sheet (SDS) from the manufacturer and the established procedures of your institution's Environmental Health and Safety (EH&S) department. Always prioritize safety and compliance with all applicable regulations.
References
Essential Safety and Handling Guide for N,N-Dimethylacetamide (DMAc)
Disclaimer: The following guide is based on the assumption that the user query for "Dodma" was a typographical error and refers to N,N-Dimethylacetamide (DMAc). DMAc is a hazardous chemical, and this guide provides essential safety information. Always consult the specific Safety Data Sheet (SDS) for the product you are using and adhere to your institution's safety protocols.
N,N-Dimethylacetamide (DMAc) is a colorless, water-miscible liquid with a faint ammonia-like odor.[1] It is a combustible liquid widely used as a solvent in laboratory and industrial settings.[1][2] Due to its significant health risks, including reproductive toxicity and potential liver damage, stringent safety measures are imperative when handling this chemical.[2][3]
Hazard Summary
DMAc poses several health hazards:
-
Reproductive Toxicity: May damage fertility or the unborn child.
-
Acute Toxicity: Harmful if inhaled or in contact with skin.
-
Irritation: Causes serious eye irritation and may cause mild skin irritation.[1]
-
Routes of Exposure: Primary routes of exposure are inhalation, skin absorption, ingestion, and eye contact.[4]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is essential to minimize exposure.
-
Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374. The choice of glove material depends on the specific conditions of use and duration of exposure. Consult the glove manufacturer's compatibility data.
-
Eye and Face Protection: Use safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash-prone operations.[2]
-
Skin and Body Protection: Wear a chemical protection suit or corrosion-proof clothing to prevent skin contact.[2] Disposable coveralls are recommended.[5] An emergency eyewash station and safety shower must be readily accessible.[4]
-
Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is insufficient or for higher concentrations, a supplied-air respirator may be required.[4] An exposure assessment should be conducted to determine the appropriate level of respiratory protection.[5]
Operational Plan: Handling and Disposal
1. Preparation and Handling:
-
Obtain and read all safety precautions and the substance's SDS before use.
-
Work in a designated area, such as a chemical fume hood, to ensure adequate ventilation.
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[6]
-
Ground/bond container and receiving equipment to prevent static discharge.
-
Avoid breathing vapors or mists.
-
Prevent contact with skin, eyes, and clothing.
2. Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Eliminate all ignition sources.
-
Wear the appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material like sand, earth, or a universal binder.[2][7] Do not use combustible materials like sawdust.
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[1]
-
Ventilate the area and clean the spill site once the material has been removed.
3. First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[4][6]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the skin with plenty of water for at least 15 minutes.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
4. Disposal Plan:
-
Dispose of DMAc and any contaminated materials as hazardous waste.
-
All waste must be placed in sealed, properly labeled containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5] Do not pour down the drain.
Quantitative Safety Data
| Parameter | Value | Reference |
| CAS Number | 127-19-5 | [2] |
| Boiling Point | 165°C (329°F) | [2] |
| Flash Point | 63°C (145°F) | [1][2] |
| OSHA PEL (TWA) | 10 ppm (35 mg/m³) [Skin] | [4] |
| NIOSH REL (TWA) | 10 ppm (35 mg/m³) [Skin] | [4] |
| ACGIH TLV (TWA) | 10 ppm [Skin] | [2] |
TWA: Time-Weighted Average over an 8-hour workday. The "Skin" notation indicates the potential for significant absorption through the skin.
Procedural Workflow for Handling DMAc
Caption: Logical workflow for the safe handling of DMAc.
References
- 1. DIMETHYLACETAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. ICSC 0259 - N,N-DIMETHYLACETAMIDE [chemicalsafety.ilo.org]
- 3. Health risks of N,N-dimethylacetamide (DMAC) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Dimethyl acetamide [cdc.gov]
- 5. prd-sc102-cdn.rtx.com [prd-sc102-cdn.rtx.com]
- 6. chempoint.com [chempoint.com]
- 7. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
